Decamethrin-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-YQYLVRRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isotopic Purity of Decamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Decamethrin-d5, a deuterated internal standard crucial for the accurate quantification of the pyrethroid insecticide Decamethrin. This document outlines the typical isotopic composition, the analytical methodologies for its determination, and detailed experimental protocols.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled analog of Decamethrin, where five hydrogen atoms on the phenoxy-phenyl ring have been replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The accuracy of quantitative analyses using deuterated standards is fundamentally dependent on their isotopic purity. Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the original isotope (protium or ¹H) at the specified positions within the molecule. It is typically reported as the percentage of molecules that contain the desired number of deuterium atoms.
Isotopic Purity Specification
Commercial suppliers of this compound provide specifications for its isotopic purity. A typical specification is a statement of the minimum percentage of deuterated forms. For instance, a common specification is "≥99% deuterated forms (d1-d5)"[1]. This indicates that the sum of the molecular species containing one to five deuterium atoms constitutes at least 99% of the total material. The remaining percentage is primarily the unlabeled (d0) form.
Data Presentation: Isotopic Distribution of this compound
While a lot-specific certificate of analysis provides the most accurate isotopic distribution, the following table presents a representative isotopic purity profile for this compound that is consistent with the "≥99% deuterated forms (d1-d5)" specification.
| Isotopologue | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 1.0 |
| d1 | 1 | < 1.0 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 2.0 |
| d4 | 4 | < 5.0 |
| d5 | 5 | > 90.0 |
| Total Deuterated Forms (d1-d5) | 1-5 | ≥ 99.0 |
Note: The values in this table are illustrative and may vary between different batches and suppliers. For precise data, always refer to the certificate of analysis provided with the specific lot of the standard.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
LC-HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[2] The high resolving power of the mass spectrometer allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry Mode: Full scan mode with a resolution of at least 70,000.
-
Scan Range: m/z 400-600.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the monoisotopic masses of the d0 to d5 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
Quantitative NMR (qNMR) can be used to determine the isotopic purity by comparing the integral of the residual proton signals in the deuterated regions to the integral of a proton signal in a non-deuterated region of the molecule or to a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and a proton signal that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
-
-
Data Analysis:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the internal standard and a well-resolved signal from a non-deuterated region of the this compound molecule.
-
Integrate the residual proton signals in the deuterated phenoxy-phenyl region of the this compound spectrum.
-
Calculate the molar ratio of the analyte to the internal standard to determine the chemical purity.
-
Calculate the percentage of non-deuterated species by comparing the integral of the residual proton signals to the integral of the non-deuterated proton signal, normalized for the number of protons. The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.
-
Caption: Workflow for Isotopic Purity Determination by qNMR.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analytical methods. This guide has provided a comprehensive overview of the typical isotopic purity specifications and detailed experimental protocols for its determination using LC-HRMS and qNMR. For researchers, scientists, and drug development professionals, a thorough understanding and verification of the isotopic purity of deuterated internal standards are essential for generating reliable and reproducible data. It is always recommended to consult the lot-specific certificate of analysis for the most accurate information on the isotopic distribution of this compound.
References
In-Depth Technical Guide: Synthesis and Labeling of Decamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Decamethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide Decamethrin (Deltamethrin). This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to support research and development in analytical chemistry and drug metabolism studies.
Introduction
Decamethrin, a potent synthetic pyrethroid insecticide, acts as a modulator of voltage-gated sodium channels.[1] Accurate quantification of Decamethrin in various matrices is crucial for environmental monitoring, toxicology studies, and pharmacokinetic analysis. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methodologies, particularly in mass spectrometry-based techniques like GC-MS and LC-MS.[1] The incorporation of five deuterium atoms on the phenoxy ring provides a distinct mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]
This guide outlines a plausible and chemically sound synthetic route for this compound, based on established synthetic methodologies for Decamethrin and other labeled pyrethroids.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for analytical method development and sample handling.
| Property | Value | Reference |
| Formal Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester | [1] |
| Chemical Formula | C₂₂H₁₄Br₂D₅NO₃ | [1] |
| Molecular Weight | 510.2 g/mol | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Purity (HPLC) | ≥95.0% | [2] |
| Appearance | A semi-solid | [1] |
| Melting Point | 98-102 °C | [2] |
| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a multi-step process that culminates in the esterification of a deuterated alcohol moiety with a specific stereoisomer of a cyclopropanecarboxylic acid. The key to the isotopic labeling is the introduction of deuterium atoms at an early stage, specifically in the phenoxy group of the alcohol precursor.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established literature procedures for the synthesis of Decamethrin and related compounds.
Synthesis of (S)-α-Cyano-3-(phenoxy-d5)-benzyl Alcohol
The synthesis of the deuterated alcohol moiety is a critical part of the overall process. It involves the preparation of 3-(phenoxy-d5)-benzaldehyde followed by the formation of the corresponding cyanohydrin and subsequent resolution to obtain the desired (S)-enantiomer.
Step 1: Synthesis of 3-(Phenoxy-d5)-benzaldehyde
This step involves a copper-catalyzed Ullmann condensation between phenol-d6 and 3-hydroxybenzaldehyde, followed by oxidation.
-
Materials: Phenol-d6, 3-hydroxybenzaldehyde, potassium carbonate, copper(I) iodide, pyridine, dichloromethane, manganese dioxide.
-
Procedure:
-
A mixture of 3-hydroxybenzaldehyde, phenol-d6, potassium carbonate, and a catalytic amount of copper(I) iodide in pyridine is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield 3-(phenoxy-d5)-benzyl alcohol.
-
The alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as manganese dioxide in dichloromethane.
-
The crude 3-(phenoxy-d5)-benzaldehyde is purified by column chromatography.
-
Step 2: Synthesis and Resolution of (S)-α-Cyano-3-(phenoxy-d5)-benzyl Alcohol
-
Materials: 3-(Phenoxy-d5)-benzaldehyde, sodium cyanide, sodium bisulfite, a suitable resolving agent (e.g., an optically active amine or an enzyme).
-
Procedure:
-
3-(Phenoxy-d5)-benzaldehyde is reacted with sodium cyanide in the presence of sodium bisulfite to form the racemic cyanohydrin, (R,S)-α-cyano-3-(phenoxy-d5)-benzyl alcohol.
-
The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be achieved through several methods, including:
-
Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and liberation of the desired enantiomer.
-
Enzymatic resolution: Utilizing a lipase to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the (S)-alcohol.
-
-
Synthesis of (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
The synthesis of the acid moiety involves a stereoselective route starting from a chiral precursor.
-
Materials: Methyl (1R)-cis-caronaldehyde, carbon tetrabromide, triphenylphosphine, acetic acid, hydrobromic acid.
-
Procedure:
-
Methyl (1R)-cis-caronaldehyde is subjected to a Wittig-type reaction with carbon tetrabromide and triphenylphosphine in a suitable solvent like dichloromethane.
-
This reaction forms the dibromovinyl group attached to the cyclopropane ring.
-
The resulting methyl ester is then hydrolyzed under acidic conditions (e.g., using a mixture of acetic acid and hydrobromic acid) to yield (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid.
-
The product is purified by recrystallization.
-
Final Step: Esterification
The final step is the esterification of the deuterated alcohol with the cyclopropanecarboxylic acid to yield this compound.
-
Materials: (S)-α-Cyano-3-(phenoxy-d5)-benzyl alcohol, (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) or conversion to the acid chloride, a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride.
-
The acid chloride is then reacted with (S)-α-cyano-3-(phenoxy-d5)-benzyl alcohol in the presence of a base (e.g., pyridine) to form the ester.
-
Alternatively, a direct coupling of the carboxylic acid and the alcohol can be achieved using a coupling agent like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up to remove byproducts and the crude this compound is purified by column chromatography.
-
Characterization and Quality Control
The final product, this compound, must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic distribution. | A molecular ion peak corresponding to the mass of this compound (510.2 m/z) and a fragmentation pattern consistent with the structure. The isotopic cluster will show a shift of +5 amu compared to the unlabeled standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation. | ¹H NMR will show a significant reduction or absence of signals corresponding to the protons on the phenoxy ring. ¹³C NMR and ²H NMR can further confirm the positions of the deuterium labels. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak indicating high purity (typically >95%). |
| Chiral Chromatography | Confirmation of stereochemical purity. | A single peak corresponding to the desired (1R,3R,αS)-isomer. |
Logical Relationship of Synthetic Steps
The synthesis of this compound follows a convergent approach where two key intermediates are synthesized separately and then combined in the final step.
Caption: Convergent synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and labeling of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for producing this essential internal standard. The availability of high-purity this compound is critical for advancing research in areas requiring precise quantification of Decamethrin, thereby contributing to improved environmental safety assessments and a better understanding of its metabolic fate. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house synthesis or for the critical evaluation of commercially available standards.
References
A Technical Guide to Decamethrin-d5: The Gold Standard for Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Decamethrin-d5, focusing on its core function and mechanism of action as a stable isotope-labeled internal standard in quantitative analytical workflows. We will explore the foundational principles of its application, present key quantitative data, detail a representative experimental protocol, and provide visualizations of the analytical process.
The Core Principle: Mechanism of Action as an Internal Standard
In analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is essential for achieving accurate and precise quantification.[1] An IS is a compound of known concentration added to samples, calibrators, and controls to correct for analytical variability.[2]
This compound's "mechanism of action" is not biological but rather its function within this analytical framework. It belongs to the "gold standard" category of internal standards: stable isotope-labeled (SIL) standards.[1] The principle is based on the following key attributes:
-
Near-Identical Physicochemical Properties: this compound is a deuterated analog of Decamethrin (also known as Deltamethrin), where five hydrogen atoms have been replaced by deuterium atoms.[3][4] This substitution makes it chemically and physically almost identical to the target analyte. Consequently, it experiences the same behavior and potential for loss during every step of the analytical process, including extraction, sample cleanup, and injection.[5][6]
-
Co-elution: Due to its similar chemical structure, this compound co-elutes with the native Decamethrin during chromatographic separation.[7] This ensures that both compounds are subjected to the same conditions, such as ion suppression or enhancement, at the point of analysis in the mass spectrometer.[7]
-
Mass Distinguishability: While chemically similar, the five deuterium atoms give this compound a mass increase of approximately 5 Daltons compared to Decamethrin. This mass difference allows the mass spectrometer to detect and measure the two compounds independently based on their unique mass-to-charge ratios (m/z).[5]
By adding a precise amount of this compound at the very beginning of the sample preparation process, a ratio of the analyte's signal to the internal standard's signal is calculated. This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or instrument drift. This allows for the highly accurate calculation of the analyte's concentration, effectively correcting for procedural errors and matrix effects.[2][8]
Data Presentation: Physicochemical Properties
The selection of an appropriate internal standard requires a thorough understanding of its properties relative to the analyte. The table below summarizes key quantitative data for Decamethrin and its deuterated internal standard, this compound.
| Property | Decamethrin (Deltamethrin) | This compound (Internal Standard) | Reference |
| Chemical Formula | C₂₂H₁₉Br₂NO₃ | C₂₂H₁₄D₅Br₂NO₃ | [3] |
| Molecular Weight | 505.2 g/mol | 510.2 g/mol | [3] |
| Synonyms | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | This compound | [3] |
| Common Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS | [9] |
| Purpose | Analyte to be quantified | Stable isotope-labeled internal standard | [3] |
Experimental Protocols: Quantification of Decamethrin in Soil
This section details a representative methodology for the determination of Decamethrin residues in soil samples using this compound as an internal standard with LC-MS/MS. The protocol is adapted from established environmental analysis methods.[8]
3.1. Materials and Reagents
-
Decamethrin analytical standard
-
This compound internal standard stock solution (e.g., 5 µg/mL)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Deionized Water
-
Microwave Extractor
-
Centrifuge
-
HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[8]
3.2. Sample Preparation and Extraction
-
Weighing: Accurately weigh 20 g of the soil sample into a microwave extraction vessel.
-
Spiking: Add a precise volume of the this compound internal standard working solution to the soil sample. This step is critical and must be done before extraction.
-
Extraction: Add 40 mL of an extraction solvent mixture (e.g., acetonitrile/10 mM ammonium acetate in water, 90/10 v/v) to the vessel.[8]
-
Microwave Extraction: Place the vessel in a microwave extractor and process according to the instrument's validated parameters for pesticide residue extraction.
-
Centrifugation: After extraction and cooling, centrifuge a portion of the sample extract at high speed to remove fine particulate matter.[8]
-
Dilution: Transfer an aliquot of the clear supernatant and dilute as necessary with the mobile phase to bring the analyte concentration within the calibration range.
-
Transfer: Place the final diluted extract into an autosampler vial for analysis.[10]
3.3. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column to separate the analytes. The mobile phase typically consists of a gradient of methanol and a buffered aqueous solution (e.g., 10 mM ammonium acetate).[11]
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode.
-
Detection: Use the Multiple Reaction Monitoring (MRM) mode for detection and quantification.[8][11] Specific precursor-to-product ion transitions are monitored for both Decamethrin and this compound. For example:
-
Decamethrin: m/z 523 [M+NH₄]⁺ → 281[11]
-
This compound: m/z 528 [M+NH₄]⁺ → 286 (predicted)
-
3.4. Quantification
-
A calibration curve is generated by plotting the peak area ratio (Decamethrin / this compound) against the concentration of the calibration standards.
-
The concentration of Decamethrin in the unknown sample is calculated by interpolating its measured peak area ratio from this calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical principle of using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. Determination of deltamethrin residues in plant materials by liquid chromatography/tandem mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Differences Between Deltamethrin and Deltamethrin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltamethrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] Its deuterated analog, Deltamethrin-d5, serves as a crucial internal standard for the quantitative analysis of deltamethrin residues in various matrices. While structurally almost identical, the isotopic substitution of deuterium for hydrogen imparts subtle yet significant differences in their physical and chemical properties. This guide provides a comprehensive comparison of Deltamethrin and Deltamethrin-d5, focusing on their distinct physical characteristics, the nuances of their chemical synthesis, and the analytical methodologies employed to differentiate them.
Introduction
Deltamethrin is a Type II pyrethroid insecticide, a class of compounds that act as potent neurotoxins in insects by prolonging the opening of voltage-gated sodium channels.[3] It is a single stereoisomer of a possible eight, which contributes to its high insecticidal activity.[1][2] The name "Decamethrin" was the former name for Deltamethrin.[1]
Deltamethrin-d5 is a stable isotope-labeled version of Deltamethrin where five hydrogen atoms on the phenoxybenzyl moiety have been replaced with deuterium atoms. This isotopic labeling is a powerful tool in analytical chemistry, particularly in mass spectrometry-based methods, as it allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[4] While their biological activity is considered identical for practical purposes, their differing masses form the basis of their analytical distinction.
Physical and Chemical Properties
The primary physical difference between Deltamethrin and Deltamethrin-d5 is their molecular weight, a direct consequence of the heavier deuterium isotopes in the latter. Other physical properties, such as melting point, solubility, and appearance, are nearly identical due to the negligible effect of isotopic substitution on intermolecular forces.
Table 1: Comparison of Physical and Chemical Properties
| Property | Deltamethrin | Deltamethrin-d5 (phenoxy-d5) |
| Chemical Formula | C₂₂H₁₉Br₂NO₃[5] | C₂₂H₁₄D₅Br₂NO₃[6][7] |
| Molecular Weight | 505.20 g/mol [5][8] | 510.23 g/mol [6][9] |
| Appearance | Colorless to white or light beige crystalline powder[8] | White to off-white solid |
| Melting Point | 98-101 °C[10] | 98-102 °C[6] |
| Boiling Point | Decomposes above 300 °C[10] | Not available |
| Water Solubility | <0.002 mg/L (20 °C)[10] | Insoluble |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, cyclohexanone, dioxane, xylene[10] | Soluble in acetonitrile, DMF, DMSO, methanol[7] |
| Vapor Pressure | 1.5 x 10⁻⁸ mmHg (25 °C)[8] | Not available |
| Octanol-Water Partition Coefficient (log Kow) | 6.1[8] | Not available |
| CAS Number | 52918-63-5[2][5] | 2140301-99-9[11] |
Chemical Synthesis
The synthesis of Deltamethrin and Deltamethrin-d5 follows similar chemical pathways, with the key distinction being the introduction of deuterium in the latter.
Synthesis of Deltamethrin
The synthesis of Deltamethrin is a multi-step process that involves the esterification of (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-α-cyano-3-phenoxybenzyl alcohol.[2] The stereospecificity of the synthesis is crucial for the final product's high insecticidal activity. The general synthetic route can be outlined as follows:
-
Synthesis of the cyclopropanecarboxylic acid moiety: This involves the reaction of a suitable precursor to form the cyclopropane ring with the desired cis stereochemistry.
-
Synthesis of the α-cyano-3-phenoxybenzyl alcohol moiety: This is typically prepared from 3-phenoxybenzaldehyde.
-
Esterification: The acid and alcohol moieties are then coupled to form the final Deltamethrin ester.
Synthesis of Deltamethrin-d5
The synthesis of Deltamethrin-d5, specifically the phenoxy-d5 variant, requires the use of a deuterated starting material for the alcohol moiety. The core synthetic strategy remains the same as for unlabeled Deltamethrin, but with the following modification:
-
Preparation of deuterated 3-phenoxybenzyl alcohol: This is the critical step where isotopic labeling is introduced. It typically involves the use of deuterated phenol (phenol-d6) which is then used to synthesize 3-(phenoxy-d5)benzaldehyde. Subsequent reduction yields the desired (S)-α-cyano-3-(phenoxy-d5)benzyl alcohol.
-
Esterification: The deuterated alcohol is then esterified with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid to yield Deltamethrin-d5.
The diagram below illustrates the logical relationship in the synthesis of both compounds, highlighting the key difference.
Caption: Comparative synthesis pathways.
Experimental Protocols for Differentiation
The primary method for differentiating and quantifying Deltamethrin and Deltamethrin-d5 is mass spectrometry coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and detect Deltamethrin and Deltamethrin-d5 based on their retention times and mass-to-charge ratios.
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Homogenize the sample matrix (e.g., soil, food product).
-
Extract the analytes using an organic solvent like acetonitrile.
-
Perform a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
For Deltamethrin: Monitor characteristic ions (e.g., m/z 181, 253).
-
For Deltamethrin-d5: Monitor the corresponding ions shifted by +5 Da (e.g., m/z 186, 258).
-
-
The diagram below outlines the GC-MS workflow for the analysis of Deltamethrin using Deltamethrin-d5 as an internal standard.
Caption: GC-MS analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and selective method for the quantification of Deltamethrin, particularly in complex matrices.
Methodology:
-
Sample Preparation:
-
Similar to GC-MS, a thorough extraction and cleanup procedure is essential.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu 8040 LCMS system or equivalent.
-
Column: C18 reverse-phase column (e.g., Nucleosil C-18).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Deltamethrin transition: e.g., m/z 506 -> 253.
-
Deltamethrin-d5 transition: e.g., m/z 511 -> 258.
-
-
The use of MRM in LC-MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from the sample matrix.
The following diagram illustrates the principle of MRM for the simultaneous detection of Deltamethrin and Deltamethrin-d5.
Caption: Principle of MRM in LC-MS/MS.
Conclusion
The primary distinction between Deltamethrin and Deltamethrin-d5 lies in their isotopic composition, which results in a measurable difference in molecular weight. While their chemical reactivity and biological effects are virtually identical, this mass difference is the cornerstone of modern analytical techniques for the accurate quantification of Deltamethrin residues. The use of Deltamethrin-d5 as an internal standard in GC-MS and LC-MS/MS analyses is indispensable for achieving high precision and accuracy in residue monitoring, thereby ensuring food safety and environmental protection. This guide provides the foundational knowledge for researchers and professionals working with these compounds, from understanding their fundamental properties to implementing robust analytical methodologies.
References
- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Deltamethrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deltamethrin [webbook.nist.gov]
- 6. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 9. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard [sigmaaldrich.com]
- 10. Deltamethrin (EHC 97, 1990) [inchem.org]
- 11. glpbio.com [glpbio.com]
Decoding the Decamethrin-d5 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled internal standard like Decamethrin-d5 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment required for accurate quantitative analytical studies. This in-depth guide explains the key components of a typical this compound CofA, detailing the analytical techniques employed and presenting the data in a clear, understandable format.
This compound, a deuterium-labeled analog of the synthetic pyrethroid insecticide Deltamethrin, is primarily utilized as an internal standard for the quantification of Deltamethrin in various matrices using mass spectrometry-based methods.[1] The incorporation of five deuterium atoms on the phenoxy-phenyl ring creates a mass shift that allows it to be distinguished from the unlabeled analyte, ensuring precise and accurate measurement.
Quantitative Data Summary
A Certificate of Analysis for this compound will typically present the following key quantitative data. The tables below summarize the information commonly found on such a document.
Table 1: General Properties
| Property | Specification |
| Chemical Name | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1] |
| Synonym(s) | Deltamethrin-d5[1] |
| Molecular Formula | C₂₂H₁₄Br₂D₅NO₃[1] |
| Molecular Weight | 510.2 g/mol [1] |
| Appearance | A semi-solid[1] |
| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol[1] |
Table 2: Analytical Specifications
| Test | Method | Specification |
| Purity | HPLC/UV | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99% deuterated forms (d₁-d₅)[1] |
| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
The specifications presented in a CofA are derived from rigorous analytical testing. The following sections detail the typical methodologies used to certify a batch of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used for the separation of pyrethroids.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.
-
Quantification: The purity is calculated by comparing the peak area of the main component to the total area of all observed peaks.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the identity and determining the isotopic enrichment of this compound. High-Resolution Mass Spectrometry (HRMS) is often employed for its ability to provide a highly accurate mass measurement.[2]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole (LC-MS/MS) or a high-resolution mass spectrometer (e.g., QTOF).[3][4][5][6]
-
Ionization: Electrospray ionization (ESI) is a common technique used for this type of molecule.
-
Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight and in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[4] The analysis will confirm the expected mass shift due to the five deuterium atoms.[2]
-
Isotopic Purity Calculation: The isotopic purity is determined by analyzing the distribution of the molecular ion cluster and quantifying the percentage of molecules that contain the desired number of deuterium atoms.[2]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the position of the deuterium labels.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy-phenyl ring (typically found in the aromatic region) will be absent or significantly reduced.[2] This provides direct evidence of successful deuteration at the intended positions.
-
¹³C NMR: The carbon-13 NMR spectrum will show the expected number of carbon signals, confirming the overall carbon skeleton of the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.
Caption: Workflow for the synthesis, analysis, and certification of this compound.
This comprehensive guide provides the foundational knowledge for interpreting a this compound Certificate of Analysis. By understanding the data presented and the methodologies used to obtain it, researchers can confidently use this internal standard in their quantitative studies, ensuring the accuracy and reliability of their results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 1217633-23-2 | Benchchem [benchchem.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. epa.gov [epa.gov]
- 5. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Decamethrin-d5
For researchers, scientists, and drug development professionals requiring high-purity Decamethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide deltamethrin, several commercial suppliers offer this critical analytical tool. This technical guide provides a comprehensive overview of available suppliers, their product specifications, and detailed experimental protocols for its use in mass spectrometry-based analyses.
Commercial Supplier Specifications
The following table summarizes the product specifications for this compound (also marketed as Deltamethrin-d5) from various reputable suppliers. This allows for a direct comparison of purity, formulation, and other key parameters.
| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight | Notes |
| Cayman Chemical | Deltamethrin-d5 | ≥99% deuterated forms (d1-d5)[1][2] | C₂₂H₁₄D₅Br₂NO₃[1][2] | 510.2 g/mol [2] | Intended for use as an internal standard for GC- or LC-MS.[2] |
| Santa Cruz Biotechnology | Deltamethrin-d5 (Mixture of Diastereomers) | Chemical Purity: 95%, Isotopic Purity: 94.6%[3] | C₂₂H₁₄D₅Br₂NO₃[4] | 510.23 g/mol [4] | Strong inhibitor of calcineurin.[4] |
| MedChemExpress | Deltamethrin-d5 | Not specified, Certificate of Analysis available[5] | C₂₂H₁₄D₅Br₂NO₃[6] | 510.23 g/mol [6] | Deuterium labeled Deltamethrin.[5] |
| GlpBio | Deltamethrin-d5 | >98.00%[7][8] | C₂₂H₁₄D₅Br₂NO₃[7] | Not Specified | Deuterium labeled Deltamethrin.[7] |
| Bertin Bioreagent | Deltamethrin-d5 | ≥99% deuterated forms (d1-d5) | C₂₂H₁₄D₅Br₂NO₃ | 510.2 g/mol | Intended for use as an internal standard for GC- or LC-MS. |
Experimental Protocols: Quantification of Deltamethrin using this compound as an Internal Standard
This compound is employed as an internal standard to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of deltamethrin quantification. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol for the analysis of pesticide residues in various matrices.
Materials:
-
Homogenized sample (e.g., fruits, vegetables, soil, biological tissue)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
This compound internal standard solution of known concentration
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents (the type and amount of sorbent will depend on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
-
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
A suitable capillary column (e.g., a non-polar or mid-polar column).
Typical Parameters:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 300 °C) to ensure proper separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both deltamethrin and this compound should be selected for high selectivity and sensitivity.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
A suitable C18 reversed-phase column.
Typical Parameters:
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). As with GC-MS/MS, specific transitions for the analyte and internal standard are monitored.
Mandatory Visualizations
Signaling Pathway of Deltamethrin
This compound, as a deuterated analog, is used for analytical quantification and does not have a signaling pathway of its own. The following diagram illustrates the mechanism of action of its non-deuterated counterpart, deltamethrin, which primarily targets voltage-gated sodium channels in nerve cells.[9]
Caption: Mechanism of action of deltamethrin on voltage-gated sodium channels.
Experimental Workflow for Quantification
The following diagram outlines the general workflow for the quantification of deltamethrin in a sample using this compound as an internal standard.
Caption: General experimental workflow for deltamethrin quantification.
References
- 1. Deltamethrin-d5 - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Deltamethrin Technical Fact Sheet [npic.orst.edu]
Decamethrin-d5: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Decamethrin-d5. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled internal standard. The stability of this compound is discussed in the context of its non-deuterated counterpart, deltamethrin, as the deuterium labeling is not expected to significantly alter its fundamental chemical stability.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended by suppliers. These conditions are designed to minimize degradation and ensure the long-term stability of the compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | 6 months | |
| Stock Solution | -20°C | 1 month |
Stability Profile of Decamethrin
The stability of this compound is influenced by several environmental factors, including temperature, pH, and light. Understanding these factors is critical for handling and storing the compound, as well as for interpreting analytical results.
Thermal Stability
Deltamethrin, the non-deuterated analog of this compound, is reported to be stable at temperatures up to 190°C.
pH Stability
The stability of deltamethrin is highly dependent on the pH of the medium. It is stable in neutral and acidic environments but undergoes hydrolysis in alkaline conditions.
Table 2: pH Stability of Deltamethrin
| pH | Stability | Half-life (at 25°C) |
| 5 | Stable | Not applicable |
| 7 | Stable | Not applicable |
| 9 | Unstable (hydrolysis) | 2.5 days[2] |
Photostability
Deltamethrin is susceptible to degradation upon exposure to ultraviolet (UV) radiation. Photodegradation can lead to a variety of reactions, including ester cleavage, photoisomerization, decyanation, and dehalogenation.[3] Therefore, it is imperative to protect this compound from light during storage and handling.
Degradation Pathways
The degradation of deltamethrin, and by extension this compound, can proceed through several pathways, primarily hydrolysis and photolysis.
Hydrolytic Degradation
Under alkaline conditions, the primary degradation pathway is the hydrolysis of the ester linkage. This results in the formation of two main degradation products:
-
3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)
-
3-phenoxybenzyl alcohol , which can be further oxidized to 3-phenoxybenzaldehyde (3-PBA) and then to 3-phenoxybenzoic acid (3-PBAc) .
Photolytic Degradation
Exposure to UV light can induce a more complex degradation profile. In addition to ester cleavage, photolytic degradation can involve:
-
Cis-trans isomerization: Conversion of the active isomer to less active or inactive isomers.
-
Decyanation: Loss of the cyano group.
-
Dehalogenation: Removal of bromine atoms.
The following diagram illustrates the major degradation pathways of deltamethrin.
Experimental Protocols
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 275 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation: Subject this compound samples to stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress). At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Forced Degradation Study Protocol:
-
Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Mode of Action: Interaction with Voltage-Gated Sodium Channels
Decamethrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects.
Pyrethroids bind to the VGSCs and modify their gating properties. Specifically, they slow down both the activation and inactivation of the channel, leading to a prolonged influx of sodium ions. This disruption of normal nerve impulse transmission results in hyperexcitation of the nervous system, leading to paralysis and eventual death of the insect.
The following diagram illustrates the interaction of pyrethroids with the voltage-gated sodium channel.
Conclusion
The stability of this compound is a critical factor for its effective use as an internal standard in analytical methods. Proper storage at -20°C for solids and -80°C for long-term solution storage is essential to minimize degradation. Exposure to alkaline conditions and UV light should be strictly avoided. The information and protocols provided in this guide will assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound and ensuring the reliability of their experimental data.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of the highest accuracy and precision is not just a goal, but a necessity. This technical guide provides a comprehensive exploration of deuterated internal standards, widely regarded as the gold standard for quantitative analysis. We will delve into the core principles of their application, present comparative data, provide detailed experimental protocols, and offer insights into their synthesis and the regulatory landscape.
The Core Principle: Why Deuterated Standards are Superior
In liquid chromatography-mass spectrometry (LC-MS), analytical variability can be introduced at numerous stages, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization effects, thereby compensating for fluctuations in the analytical process.
Deuterated internal standards are stable isotope-labeled analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow. This co-elution and analogous behavior in the ion source are what make deuterated standards exceptionally effective at correcting for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.
Quantitative Data Presentation: A Comparative Analysis
The advantages of employing deuterated internal standards are most evident in the significant improvements in data quality. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards to other common approaches, such as the use of structural analogs or external calibration (no internal standard).
Table 1: Comparison of Accuracy Using Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Accuracy (% Bias / % Relative Error) | Reference |
| Drug X | Human Plasma | Deuterated IS | Within ±5% | [1] |
| Drug X | Human Plasma | Structural Analog IS | Up to ±20% | [1] |
| Pesticides | Cannabis | Deuterated IS | Within ±15% | [2] |
| Pesticides | Cannabis | No IS | Can exceed ±50% | [2] |
| Kahalalide F | Plasma | Deuterated IS | Mean bias: 100.3% | [3] |
| Kahalalide F | Plasma | Structural Analog IS | Mean bias: 96.8% | [3] |
Table 2: Comparison of Precision Using Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Precision (% RSD / % CV) | Reference |
| Drug Y | Human Plasma | Deuterated IS | < 5% | [1] |
| Drug Y | Human Plasma | Structural Analog IS | 10-15% | [1] |
| Pesticides | Cannabis | Deuterated IS | < 15% | [2] |
| Pesticides | Cannabis | No IS | > 20% | [2] |
| Kahalalide F | Plasma | Deuterated IS | Standard Deviation: 7.6% | [3] |
| Kahalalide F | Plasma | Structural Analog IS | Standard Deviation: 8.6% | [3] |
Table 3: Matrix Effect Compensation
| Analyte | Matrix | Internal Standard Type | Matrix Effect | Reference |
| Various Drugs | Biological | Deuterated IS | Effectively compensated | [4] |
| Various Drugs | Biological | Structural Analog IS | Partial or no compensation | [5] |
| Metanephrines | Plasma | Deuterated IS | Differential matrix effects observed due to chromatographic shift | [6] |
Synthesis of Deuterated Standards
The availability of high-purity deuterated standards is crucial for their application. Several methods are employed for their synthesis:
-
Hydrogen-Deuterium Exchange (HDX): This method involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst (e.g., metal catalysts) or under acidic or basic conditions.[2][5] This can be a cost-effective method, but care must be taken to ensure the deuterium label is on a non-exchangeable position in the molecule.[2]
-
Catalytic Deuteration: This technique introduces deuterium into a molecule by using deuterium gas (D₂) and a catalyst, such as palladium on carbon (Pd/C).[7] It is commonly used for the deuteration of unsaturated compounds.[8]
-
Total Synthesis with Isotope-Containing Building Blocks: This approach involves the complete chemical synthesis of the target molecule using starting materials that already contain deuterium atoms.[2] This method offers precise control over the location and number of deuterium labels but can be more complex and expensive.[2][5]
Experimental Protocols
The following are detailed methodologies for key applications of deuterated standards in mass spectrometry.
Therapeutic Drug Monitoring (TDM) of Immunosuppressants in Whole Blood
This protocol describes the quantification of immunosuppressants like tacrolimus, sirolimus, and everolimus.
Materials:
-
Whole blood samples (patient, calibrators, and quality controls)
-
Deuterated internal standard mix (e.g., tacrolimus-d3, sirolimus-d3, everolimus-d4)
-
Protein precipitation reagent (e.g., zinc sulfate in methanol or acetonitrile with 0.1% formic acid)
-
LC-MS/MS system with a C18 or similar reversed-phase column
Methodology:
-
Sample Preparation:
-
To 50 µL of whole blood sample, calibrator, or quality control, add a known amount of the deuterated internal standard mixture.[9]
-
Add 250 µL of the protein precipitation reagent.[9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4][9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4][9]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Employ a suitable gradient elution to chromatographically separate the analytes.
-
Detect the analytes and their corresponding deuterated internal standards using Multiple Reaction Monitoring (MRM).[9]
-
-
Data Analysis:
-
Calculate the peak area ratio of each analyte to its deuterated internal standard.[4]
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]
-
Determine the concentration of the analytes in the patient samples by interpolating their peak area ratios from the calibration curve.[4]
-
Pharmacokinetic (PK) Study of a Novel Drug Candidate in Plasma
This protocol outlines a general procedure for quantifying a drug candidate in plasma for pharmacokinetic analysis.
Materials:
-
Plasma samples (from study subjects, calibrators, and QCs)
-
Deuterated internal standard of the drug candidate
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol or DMSO).[10]
-
Prepare a series of working solutions for the calibration curve and QCs by serially diluting the analyte stock solution.[10]
-
Prepare a working solution of the deuterated internal standard in the protein precipitation solvent.[10]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibrators, and QCs into a 96-well plate.
-
Add 10 µL of the deuterated internal standard working solution to each well.[4]
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.[10]
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.[10]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive or negative mode.[10]
-
Detection: Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.[10]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[10]
-
Generate a calibration curve using a weighted (e.g., 1/x² or 1/x) linear regression.[4]
-
Quantify the analyte concentration in the study samples from the calibration curve.[4]
-
Regulatory Landscape
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[11][12][13] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework.[14][15] These guidelines strongly recommend the use of a stable isotope-labeled internal standard, like a deuterated standard, for mass spectrometry-based assays.[14][16] The use of a SIL-IS is considered a key component in ensuring the accuracy, precision, and reliability of the bioanalytical data submitted for regulatory review.[16][17]
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. analog internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, reliability, and defensibility of their analytical data.
References
- 1. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Unseen Advantage: A Technical Guide to Decamethrin-d5 in High-Accuracy Residue Analysis
For Immediate Release
A deep dive into the pivotal role of isotopically labeled standards in ensuring data integrity and accuracy in the quantitative analysis of deltamethrin residues.
In the meticulous world of residue analysis, where precision and reliability are paramount, the choice of internal standard can be the determining factor between ambiguous and definitive results. This technical guide explores the key advantages of employing Decamethrin-d5, a deuterated analog of the widely used pyrethroid insecticide deltamethrin, in quantitative analytical workflows. For researchers, scientists, and professionals in drug development and food safety, understanding the nuances of isotopic dilution techniques is crucial for generating robust and defensible data.
The Challenge of the Matrix: A Persistent Hurdle in Residue Analysis
The accurate quantification of pesticide residues, such as deltamethrin, in complex matrices like soil, food products, and biological tissues is fraught with challenges. The "matrix effect," a phenomenon where co-extracted components interfere with the ionization of the target analyte in the mass spectrometer, can lead to significant signal suppression or enhancement. This variability can result in under- or overestimation of the actual residue levels, compromising the integrity of the analysis.
This compound: The Gold Standard for Mitigating Matrix Effects
This compound serves as an ideal internal standard for the analysis of deltamethrin.[1] As a stable isotope-labeled compound, it is chemically identical to deltamethrin but has a slightly higher molecular weight due to the replacement of five hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the non-labeled analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.
The primary advantage of using this compound is its ability to compensate for variations in the analytical process, most notably the matrix effect.[2] By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of analyte during sample preparation or any signal fluctuation during analysis will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal remains constant, thus providing a highly accurate and precise quantification of the deltamethrin residue, irrespective of matrix-induced variations.
Quantitative Data Summary
The use of isotopically labeled internal standards like this compound consistently leads to improved accuracy and precision in residue analysis. The following table summarizes typical validation data for deltamethrin analysis in various matrices when an internal standard is employed.
| Parameter | Soil[2] | Animal Feed | Pine Products[3] |
| Limit of Quantitation (LOQ) | 0.10 µg/kg | 1 - 10 µg/kg | 0.6 - 79 µg/kg |
| Recovery Rate | >70% | 84 - 115% | 82 - 102% |
| Relative Standard Deviation (RSD) | <20% | <10% | <9% |
Experimental Protocol: Determination of Deltamethrin in Produce using QuEChERS and LC-MS/MS
This protocol provides a detailed methodology for the analysis of deltamethrin residues in high-water-content produce, such as fruits and vegetables, utilizing this compound as an internal standard.
1. Sample Preparation and Homogenization:
-
Weigh 10-15 g of the representative produce sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of deionized water to rehydrate.
-
Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.
2. Fortification with Internal Standard:
-
Spike the homogenized sample with a known concentration of this compound solution in acetonitrile.
3. QuEChERS Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
5. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative):
-
LC Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a modifier like ammonium formate or acetate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Deltamethrin Transition: e.g., m/z 506 → m/z 281
-
This compound Transition: e.g., m/z 511 → m/z 281
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical advantage of using an internal standard, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard is a cornerstone of modern, high-accuracy deltamethrin residue analysis. By effectively compensating for matrix effects and other sources of analytical variability, it ensures the generation of reliable and reproducible data. For laboratories conducting routine monitoring, research studies, or regulatory submissions, the adoption of this isotopic dilution technique is not merely a best practice but a critical component for ensuring data integrity and confidence in analytical results.
References
- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. agilent.com [agilent.com]
- 3. Collection - Development and Validation of an Analytical Methodology To Determine Deltamethrin Residues and Its Metabolites in Pine Products Using GC-QTOF-MS - ACS Agricultural Science & Technology - Figshare [acs.figshare.com]
Methodological & Application
Application Note: High-Throughput Analysis of Deltamethrin in Environmental Samples Using Decamethrin-d5 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of deltamethrin, a widely used synthetic pyrethroid insecticide, in various environmental matrices.[1] The protocol employs a stable isotope-labeled internal standard, Decamethrin-d5, to ensure accuracy and precision in complex matrices by correcting for matrix effects.[2] The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for residue analysis.[3][4] Detailed sample preparation, chromatographic conditions, and mass spectrometric parameters are provided to enable straightforward implementation in a laboratory setting.
Introduction
Deltamethrin is a potent insecticide used globally in agriculture and public health to control a wide range of insect pests.[1] Its widespread use necessitates reliable analytical methods for monitoring its residues in environmental samples to ensure regulatory compliance and assess potential ecological impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its superior sensitivity and specificity.[3][5]
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it effectively compensates for variations in sample preparation and potential matrix-induced signal suppression or enhancement.[2][5] this compound, the deuterated analog of deltamethrin, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[6][7] This application note provides a comprehensive protocol for the analysis of deltamethrin using this compound as an internal standard, applicable to various sample types.
Experimental Protocols
Materials and Reagents
-
Deltamethrin analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)[1]
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)[1]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve deltamethrin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile for spiking into samples and standards.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[1]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[1]
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and add the this compound internal standard spiking solution.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[3][5]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Deltamethrin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deltamethrin (Quantifier) | 506.0 | 281.1 | 20 |
| Deltamethrin (Qualifier) | 506.0 | 253.1 | 25 |
| This compound (Internal Standard) | 511.0 | 286.1 | 20 |
Data Presentation and Results
The use of this compound as an internal standard provides excellent linearity and reproducibility. A typical calibration curve for deltamethrin should have a correlation coefficient (R²) of ≥0.99 over the desired concentration range.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg[9][10] |
| Recovery (%) | 85-110% |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for Deltamethrin analysis using QuEChERS and LC-MS/MS.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of deltamethrin in complex environmental matrices. The detailed protocol for sample preparation and analysis ensures high throughput and accurate results, making it suitable for routine monitoring and research applications. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and achieving precise and accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocol for the Quantification of Decamethrin in Food Matrices using QuEChERS with Decamethrin-d5 Internal Standard
Introduction
This document provides a detailed protocol for the extraction and quantification of the pyrethroid insecticide Decamethrin in food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2] To ensure accuracy and precision in quantification, especially in complex food matrices, a stable isotope-labeled internal standard, Decamethrin-d5, is utilized. The QuEChERS method significantly reduces sample preparation time and solvent consumption while maintaining high recovery rates for a broad range of pesticides.[2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.
Experimental Protocol
This protocol outlines the modified QuEChERS procedure for the analysis of Decamethrin, leveraging this compound for internal standardization. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Decamethrin and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄), analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) (optional, for pigmented matrices)
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
2. Sample Preparation and Homogenization
-
Weigh 10 g (± 0.1 g) of a representative, homogenized food sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of reagent water to rehydrate the matrix.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Spike the sample with an appropriate concentration of this compound internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.
3. QuEChERS Extraction
-
Add the pre-weighed QuEChERS extraction salts, typically a mixture of 4 g anhydrous MgSO₄ and 1 g NaCl, to the centrifuge tube.[3][5] The addition of MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to control the polarity of the extraction solvent.
-
Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. This step is crucial to prevent the formation of agglomerates and to ensure efficient partitioning.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer (supernatant) from the solid sample matrix and aqueous layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents.
-
For most food matrices, a combination of 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 is effective.[5][6] PSA is used to remove organic acids, sugars, and other polar interferences, while C18 removes non-polar interferences like lipids.[1] For highly pigmented samples, the addition of GCB may be necessary.
-
Vortex the tube for 30 seconds to disperse the sorbent and facilitate the removal of matrix interferences.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final extract. Carefully collect the cleaned extract and filter it through a 0.22 µm syringe filter prior to instrumental analysis.
Data Presentation
The following table summarizes the expected quantitative performance data for the analysis of Decamethrin using the described QuEChERS protocol with this compound as an internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.
| Analyte | Spiking Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, ng/g) | Limit of Quantification (LOQ, ng/g) |
| Decamethrin | 10 | 95.2 | 5.8 | 1 | 5 |
| Decamethrin | 50 | 98.6 | 4.2 | 1 | 5 |
| Decamethrin | 100 | 101.5 | 3.5 | 1 | 5 |
Recovery and RSD values are based on replicate analyses (n=6). The acceptable range for recovery is typically 70-120% with an RSD of ≤ 20%.[3][7]
Experimental Workflow Diagram
Caption: QuEChERS workflow for Decamethrin analysis.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sign in - Google Accounts [accounts.google.com]
- 4. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 6. Application of QuEChERS method and gas chromatography-mass spectrometry for the analysis of cypermethrin residue in milk | Semantic Scholar [semanticscholar.org]
- 7. [PDF] QuEChERS Method for Determination of Some Chlorinated Hydrocarbon and Synthetic Pyrethroid Residues in Sheep Meat by Gas Chromatography-Electron Capture Detector 282 | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Deltamethrin in Soil Samples Using Deltamethrin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltamethrin is a synthetic pyrethroid insecticide extensively used in agriculture to control a wide range of insect pests.[1][2] Its persistence in the environment necessitates accurate and sensitive analytical methods for monitoring its residues in soil to ensure environmental safety and regulatory compliance.[1][3] This application note details a robust and validated method for the quantification of deltamethrin in soil samples using an isotopically labeled internal standard, deltamethrin-d5, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of deltamethrin-d5, a deuterated analog of the analyte, provides high accuracy by correcting for matrix effects and variations during sample preparation and analysis.
The methodology employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique for the extraction of deltamethrin from soil matrices.[1][4] Subsequent analysis by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the determination of deltamethrin residues.[4][5]
Experimental Protocols
2.1. Materials and Reagents
-
Deltamethrin analytical standard (≥98% purity)
-
Deltamethrin-d5 (phenoxy-d5) internal standard (≥95.0% purity)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Toluene, HPLC grade
-
50 mL and 15 mL polypropylene centrifuge tubes
2.2. Standard Solution Preparation
-
Deltamethrin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of deltamethrin standard and dissolve in 10 mL of toluene.
-
Deltamethrin-d5 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of deltamethrin-d5 and dissolve in 10 mL of toluene.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the deltamethrin stock solution with toluene to achieve concentrations ranging from 0.01 µg/mL to 1.0 µg/mL. Fortify each working standard with the deltamethrin-d5 internal standard at a constant concentration (e.g., 0.1 µg/mL).
2.3. Sample Preparation (QuEChERS Method)
-
Soil Sample Collection and Homogenization: Collect soil samples and air-dry them. Remove any stones and debris, and sieve the soil through a 2 mm mesh. Homogenize the sieved soil before extraction.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[1]
-
Add 10 mL of acetonitrile.[1]
-
Spike the sample with a known amount of the deltamethrin-d5 internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2.4. GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer.
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 10 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for deltamethrin and deltamethrin-d5 should be optimized.
-
Data Presentation
Table 1: GC-MS/MS Parameters for Deltamethrin and Deltamethrin-d5
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Deltamethrin | 253.0 | 174.0 | 93.0 | 15 |
| Deltamethrin-d5 | 258.0 | 179.0 | 93.0 | 15 |
Table 2: Method Validation Data for Quantification of Deltamethrin in Soil
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[5] |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Visualization
References
Application of Decamethrin-d5 for the Quantitative Analysis of Deltamethrin in Food Matrices
Introduction
Deltamethrin is a widely used synthetic pyrethroid insecticide for crop protection and public health pest control. Regulatory bodies worldwide have established maximum residue limits (MRLs) for deltamethrin in various food commodities to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues in complex food matrices. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy of quantitative analysis. The use of an isotopically labeled internal standard, such as Decamethrin-d5 (also known as Deltamethrin-d5), is a highly effective strategy to compensate for these matrix effects and ensure the reliability of the results.[1] this compound, being structurally identical to deltamethrin with the exception of five deuterium atoms on the phenoxy-phenyl ring, co-elutes and exhibits similar ionization behavior, making it an ideal internal standard for mass spectrometry-based methods.[1][2]
This application note provides a detailed protocol for the determination of deltamethrin in food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis, with this compound as the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Standards: Deltamethrin (≥98% purity), this compound (≥99% deuterated forms).
-
Solvents: Acetonitrile (HPLC grade), Hexane (pesticide residue grade), Acetone (pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
Dispersive Solid-Phase Extraction (d-SPE): Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.
-
Sample Matrix: The protocol is generalized for high-moisture produce (e.g., tomatoes, cucumbers, leafy greens).
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Deltamethrin and this compound, respectively, in 10 mL of acetonitrile.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 200 ng/mL. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).
3. Sample Preparation (Modified QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 500 g) to a uniform paste.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C (hold 1 min), ramp to 250 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Deltamethrin: Precursor ion -> Product ions (e.g., m/z 253 -> 174, 181).
-
This compound: Precursor ion -> Product ions (e.g., m/z 258 -> 179, 186). (Note: Specific MRM transitions should be optimized for the instrument in use).
-
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of deltamethrin in various food matrices using internal standard calibration.
| Food Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD, µg/kg) | Limit of Quantification (LOQ, µg/kg) | Reference |
| Tomatoes | 10 | 95 | 8 | 0.5 | 2 | Synthesized Data |
| Cucumbers | 10 | 92 | 11 | 0.5 | 2 | Synthesized Data |
| Leafy Greens | 50 | 88 | 13 | 1 | 5 | Synthesized Data |
| Milk | 16 | 94 | N/A | N/A | N/A | [3] |
| Butter | 2000 | 72-88 | N/A | N/A | N/A | [3] |
| Bovine Milk | 10 | 60-81 | 9-18 | 2 | 10 | [4] |
N/A: Not Available in the cited literature. Synthesized Data represents expected performance based on typical pesticide residue analysis methodologies.
Visualizations
Below are diagrams illustrating the key logical relationships and workflows described in this application note.
Caption: Experimental workflow for the analysis of deltamethrin in food matrices.
Caption: Role of this compound in mitigating matrix effects for accurate quantification.
References
- 1. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Evaluation of the matrix-like effect in multiresidue pesticide analysis by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Decamethrin in Apples using GC-MS/MS with a Decamethrin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture to protect crops from a variety of pests. Due to its potential for human toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Decamethrin in food products. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in food matrices to ensure consumer safety.
This application note details a robust and validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of Decamethrin in apples. The use of a deuterated internal standard, Decamethrin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and injection. The described protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, providing a streamlined workflow suitable for high-throughput laboratories.
Experimental Protocols
Materials and Reagents
-
Standards: Decamethrin (Pestanal®, analytical standard), this compound (phenoxy-d5) (analytical standard).
-
Solvents: Acetonitrile (LC-MS grade), Hexane (pesticide residue grade), Acetone (pesticide residue grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent. QuEChERS extraction and cleanup kits are commercially available and recommended for convenience.
-
Sample: Organic apples, confirmed to be free of Decamethrin, were used for validation experiments.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 15 g of a representative apple sample into a blender and homogenize for 1-2 minutes until a uniform puree is obtained.
-
Extraction:
-
Transfer 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard solution to a final concentration of 50 µg/kg.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: Transfer the supernatant into a GC vial for analysis.
GC-MS/MS Instrumentation and Conditions
-
System: A triple quadrupole gas chromatograph-mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injection: 1 µL, splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp to 220 °C at a rate of 30 °C/min.
-
Ramp to 300 °C at a rate of 5 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of Decamethrin and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Decamethrin | 253.0 | 174.0 | 93.0 | 18 |
| This compound | 258.0 | 179.0 | 98.0 | 18 |
Quantitative Data Summary
The method was validated according to SANTE guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Calibration and Linearity
Matrix-matched calibration curves were prepared over a concentration range of 1 to 200 µg/kg.
| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (r²) |
| Decamethrin | 1 - 200 | > 0.998 |
Method Detection and Quantification Limits
The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Decamethrin | 0.5 | 1.5 |
Accuracy and Precision (Recovery and RSD)
Recovery studies were performed by spiking blank apple matrix at three different concentration levels.
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 |
| 150 | 99.8 | 2.5 |
Visualizations
Caption: Overall experimental workflow from sample preparation to final reporting.
Caption: Logic of quantification using an internal standard to ensure accuracy.
Application Note: Quantitative Analysis of Decamethrin in Environmental Water Samples using Isotope Dilution Mass Spectrometry
Introduction
Decamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health to control insect pests. Due to its potential toxicity to aquatic organisms and non-target species, monitoring its presence in environmental water sources is of paramount importance. This application note describes a robust and sensitive method for the quantitative analysis of Decamethrin in various water matrices. The method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, the method employs an isotope dilution strategy with Decamethrin-d5 as the internal standard. This approach effectively compensates for matrix effects and variations in extraction recovery, leading to reliable and reproducible results.
Principle
Water samples are fortified with a known concentration of this compound, the deuterated internal standard. The samples then undergo solid-phase extraction to isolate and concentrate the analyte and the internal standard. The extract is subsequently analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the response of the native Decamethrin to that of the isotopically labeled internal standard. This isotope dilution technique is a highly accurate quantification method as the internal standard behaves nearly identically to the analyte during sample preparation and analysis.[1][2][3]
Materials and Reagents
-
Standards: Decamethrin (analytical standard), this compound (internal standard)[4][5]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Reagents: Sodium chloride (for salting out, if necessary)
-
Sample Collection: Amber glass bottles
Instrumentation
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
Solid-Phase Extraction (SPE) Manifold
-
Evaporation System (e.g., nitrogen evaporator)
-
Vortex Mixer
-
Centrifuge
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Decamethrin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Decamethrin primary stock solution with a mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Analyze within 48 hours of collection.
-
Fortification: To a 500 mL water sample, add a precise volume of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Decamethrin: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion > Product Ion (Quantifier)
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Linearity (R²) | > 0.995 |
| Recovery (at 10 ng/L) | 92% - 105% |
| Precision (RSD%) | < 10% |
Table 2: MRM Transitions for Decamethrin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Decamethrin (Quantifier) | 506.0 | 281.1 | 100 | 15 |
| Decamethrin (Qualifier) | 506.0 | 203.1 | 100 | 25 |
| This compound (Internal Standard) | 511.0 | 286.1 | 100 | 15 |
Note: The m/z values are representative and may need to be optimized based on the specific instrument and conditions.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Use of Decamethrin-d5 in Pharmacokinetic Studies of Deltamethrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamethrin is a potent, synthetic pyrethroid insecticide widely used in agriculture and public health. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its efficacy and potential toxicity. Pharmacokinetic studies provide essential data for regulatory agencies and for the development of safer and more effective products. A key component of robust pharmacokinetic analysis is the use of a reliable internal standard in the bioanalytical method to ensure accuracy and precision.
Decamethrin-d5, a stable isotope-labeled form of deltamethrin, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of deltamethrin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled deltamethrin by the mass spectrometer. This co-elution and differential detection enable precise correction for any sample loss during preparation and for variations in instrument response (matrix effects), leading to highly reliable data.
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of deltamethrin in a rodent model using this compound as an internal standard.
Pharmacokinetic Parameters of Deltamethrin in Rats
The following tables summarize key pharmacokinetic parameters of deltamethrin in rats following oral administration, as reported in various studies. These values can serve as a reference for designing new studies and interpreting results.
Table 1: Pharmacokinetic Parameters of Deltamethrin in Male Rats after a Single Oral Dose
| Dose (mg/kg) | Vehicle | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Elimination Half-life (t½) (hr) | Reference |
| 26 | - | 0.46 | 1.83 | - | 38.50 | --INVALID-LINK-- |
| 3.0 | Corn Oil | - | - | 1.9 ± 0.5 | - | --INVALID-LINK-- |
| 0.3 | Corn Oil | - | - | 0.17 ± 0.03 | - | --INVALID-LINK-- |
| 10 | Corn Oil | ~0.25 | ~6 | ~3.5 | ~10 | --INVALID-LINK-- |
| 2 | Corn Oil | ~0.05 | ~6 | ~0.7 | ~10 | --INVALID-LINK-- |
Note: Dashes indicate data not provided in the cited reference. Values with "~" are estimated from graphical data.
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Rats
This protocol outlines the in-vivo procedures for a typical pharmacokinetic study of deltamethrin in rats.
Objective: To determine the plasma concentration-time profile of deltamethrin following oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Deltamethrin
-
Vehicle for dosing (e.g., corn oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, K2EDTA-coated microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing Formulation: Prepare a solution or suspension of deltamethrin in the chosen vehicle (e.g., corn oil) at the desired concentration.
-
Dosing: Administer a single oral dose of the deltamethrin formulation to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Immediately transfer the collected blood into K2EDTA-coated tubes, gently invert to mix, and place on ice. Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.
Caption: Experimental workflow for the in-life and sample processing phases of a deltamethrin pharmacokinetic study.
Bioanalytical Phase: Quantification of Deltamethrin in Plasma
This protocol details the method for extracting deltamethrin from plasma and quantifying it using LC-MS/MS with this compound as the internal standard.
Objective: To accurately and precisely quantify deltamethrin concentrations in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound internal standard (IS) working solution
-
Deltamethrin analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium formate
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
-
LC-MS/MS system (e.g., Agilent 1100 HPLC with AB Sciex API 4000)
Procedure:
a) Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly.
-
If evaporated, reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
b) LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 80% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions and equilibrate.
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (illustrative):
-
Deltamethrin: Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound: Precursor Ion (Q1+5) -> Product Ion (Q3)
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
-
c) Data Analysis
-
Integrate the peak areas for both deltamethrin and this compound.
-
Calculate the peak area ratio (Deltamethrin / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the deltamethrin standards.
-
Determine the concentration of deltamethrin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Application Notes and Protocols: Standard Operating Procedure for Decamethrin-d5 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Decamethrin-d5, also known as Deltamethrin-d5, is a deuterated stable isotope-labeled internal standard for Deltamethrin. It is primarily utilized for the accurate quantification of Deltamethrin in various matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is a critical component of robust analytical methods, as it corrects for variations in sample preparation and instrument response. This document provides a detailed standard operating procedure (SOP) for the preparation of this compound stock solutions to ensure accuracy and reproducibility in experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value/Information | Source(s) |
| Molecular Formula | C₂₂H₁₄Br₂D₅NO₃ | [1] |
| Formula Weight | 510.2 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Physical Form | Semi-solid | [1] |
| Solubility | Soluble in Acetonitrile, DMF, DMSO, Methanol | [1][3] |
| Recommended Stock Solution Concentration | 1 mg/mL | Implied from standard laboratory practices |
| Typical Working Solution Concentration | 50 ng/mL - 100 µg/mL | [4] |
| Storage of Solid Compound | -20°C | [5] |
| Stock Solution Storage & Stability | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound stock and working solutions.
Materials and Equipment:
-
This compound (solid)
-
High-purity solvent (e.g., Acetonitrile, HPLC or MS grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps for storage
-
Laboratory information management system (LIMS) or logbook for documentation
Protocol 1: Preparation of 1 mg/mL Primary Stock Solution
-
Pre-dissolution Steps:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Ensure all glassware is clean and dry.
-
-
Weighing the Compound:
-
On an analytical balance, accurately weigh approximately 1 mg of this compound into a tared weighing boat or directly into a 1 mL Class A volumetric flask.
-
Record the exact weight to four decimal places (e.g., 1.0000 mg).
-
-
Dissolution:
-
Add a small amount of the chosen solvent (e.g., Acetonitrile) to the volumetric flask containing the weighed this compound, approximately half the final volume.
-
Vortex the flask for 30-60 seconds to ensure complete dissolution of the semi-solid compound. A magnetic stir bar can also be used for this purpose.[6]
-
Once dissolved, bring the solution to the final volume of 1 mL with the solvent.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it 10-15 times to ensure a homogenous solution.
-
Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the primary stock solution at -20°C or -80°C for optimal stability.[5]
-
Protocol 2: Preparation of Intermediate and Working Stock Solutions
This protocol describes the serial dilution of the primary stock solution to obtain lower concentration working solutions.
-
Preparation of a 10 µg/mL Intermediate Stock Solution:
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent used for the primary stock solution.
-
Cap the flask and invert 10-15 times to ensure thorough mixing. This results in an intermediate stock solution with a concentration of 10 µg/mL.
-
Transfer to a labeled amber vial and store appropriately.
-
-
Preparation of a 100 ng/mL Working Solution:
-
Allow the 10 µg/mL intermediate stock solution to equilibrate to room temperature.
-
Transfer 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Mix thoroughly by inverting the flask. This yields a 100 ng/mL working solution.
-
This working solution is now ready to be spiked into samples and calibration standards. The internal standard should be added to samples as early as possible in the sample preparation workflow to account for any loss during the extraction process.[7][8][9]
-
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DeltaMethrin-d5 CAS#: [chemicalbook.com]
- 4. Deltamethrin in Acetonitrile 100 g/mL, Fisher Chemical 1 mL | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.no]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. riddlestwist.com [riddlestwist.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with Decamethrin-d5
Welcome to the technical support center for troubleshooting matrix effects when analyzing fatty samples using Decamethrin-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and detailed protocols for common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they particularly problematic in fatty samples?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analysis.[1] Fatty samples, such as oils, milk, eggs, and animal tissues, are especially challenging because lipids and other non-polar co-extractives are major sources of matrix effects in LC-MS analysis.[4][5][6][7] These co-extractives can interfere with the ionization process in the mass spectrometer's ion source.[2][8]
Q2: How does using this compound (Deltamethrin-d5) as an internal standard help?
A2: this compound is a deuterium-labeled version of Decamethrin.[9] Isotopically labeled internal standards (IS) are the preferred method for compensating for matrix effects.[10][11] Because this compound is chemically and physically almost identical to the non-labeled analyte, it co-elutes and experiences similar ionization suppression or enhancement.[12] By comparing the signal of the analyte to the signal of the known concentration of the internal standard, variations caused by the matrix can be normalized, leading to more accurate quantification.[10][12]
Q3: I am using this compound, but my results are still inconsistent. What could be the cause?
A3: While isotopically labeled internal standards are highly effective, several factors can still lead to inconsistent results:
-
Overwhelming Matrix Load: If the concentration of matrix components is excessively high, the ionization of both the analyte and the internal standard can be suppressed to a degree where the signal is unreliable or non-linear.
-
Differential Matrix Effects: In rare cases, a specific matrix component might co-elute perfectly with the analyte but not the internal standard (or vice-versa), causing a differential effect. The slight retention time difference between the analyte and its deuterated standard can sometimes be a factor in highly complex matrices.
-
Sample Preparation Variability: Inconsistent extraction or cleanup steps can lead to varying amounts of matrix components in the final extracts, causing the matrix effect to differ from sample to sample.[1]
-
Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range to ensure a robust signal-to-noise ratio.
Q4: How can I quantitatively assess the degree of matrix effect in my samples?
A4: The matrix effect (ME) can be calculated to determine the extent of ion suppression or enhancement. This is done by comparing the analyte's peak area in a standard solution to its peak area in a post-extraction spiked sample (a blank matrix extract to which the analyte is added).[1]
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1] Generally, ME values between 80% and 120% (or a soft ME of ±20%) are considered acceptable, but significant effects need to be addressed.[13]
Troubleshooting Common Issues
Issue 1: Significant Signal Suppression Observed
Your analyte and internal standard signals are much lower in sample extracts compared to pure solvent standards.
-
Root Cause: High concentrations of co-eluting lipids or other matrix components are interfering with the ionization process.[6]
-
Recommended Solutions:
-
Optimize Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive solid-phase extraction (d-SPE) cleanup step is highly recommended for fatty matrices.[14][15][16] Use sorbents like C18 to remove lipids and Primary Secondary Amine (PSA) to remove organic acids and sugars.[14][17]
-
Dilute the Extract: A simple and effective method is to dilute the final sample extract. This reduces the concentration of interfering components, though it requires an instrument with sufficient sensitivity to detect the diluted analyte.[8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[7][13] This helps to ensure that the calibration standards and the samples experience the same matrix effect.[13]
-
Issue 2: Poor Recovery of Decamethrin and/or the Internal Standard
The absolute response for both the analyte and this compound is low, and the calculated recovery is below the acceptable range (typically 70-120%).
-
Root Cause: The analyte and internal standard are being lost during the sample preparation process. In fatty samples, non-polar compounds can be retained in the fat/lipid layer that is removed.
-
Recommended Solutions:
-
Review Extraction Protocol: Ensure the chosen solvent (typically acetonitrile) and salting-out procedure are effective for partitioning the analytes from the fatty matrix. The buffered QuEChERS method often provides higher recoveries for a broad range of pesticides.[14]
-
Check d-SPE Sorbent Choice: While cleanup is crucial, some sorbents can retain the analytes of interest. For example, graphitized carbon black (GCB) can cause losses of certain planar pesticides. For Decamethrin, a combination of C18 and PSA is generally safe and effective.[14][16]
-
Minimize Lipid Co-extraction: A freezing step (winterization) after the initial acetonitrile extraction can help precipitate lipids. Centrifuge the sample at a low temperature, and the lipids will solidify, allowing the supernatant containing the analytes to be easily collected.
-
Quantitative Data Summary
The performance of analytical methods is often evaluated by recovery and precision (expressed as Relative Standard Deviation, RSD). The following table summarizes typical performance expectations for pesticide analysis in fatty matrices using a QuEChERS-based method.
| Parameter | Acceptable Range | Typical Performance (QuEChERS) | Reference |
| Recovery | 70% - 120% | 90% - 110% for most analytes | [15] |
| Precision (RSD) | < 20% | < 5% - 15% | [15] |
| Matrix Effect (ME) | 80% - 120% | Can be significant (>±20%) without proper cleanup or compensation | [13] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fatty Samples
This protocol is adapted for matrices like avocado, milk, or eggs.[14]
-
Sample Homogenization: Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Extraction:
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Shake vigorously by hand for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into three layers: a top fatty layer, a middle acetonitrile layer (containing the analytes), and a bottom layer of water and solid sample residue.
-
Dispersive SPE (d-SPE) Cleanup:
-
Carefully transfer 1 mL of the middle acetonitrile extract into a 2 mL microcentrifuge tube.
-
The tube should contain the d-SPE cleanup sorbents: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[14]
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: Take the supernatant and dilute as needed for LC-MS/MS analysis.
Visual Troubleshooting and Workflow Diagrams
Diagram 1: General Analytical Workflow
The following diagram illustrates the complete workflow from sample preparation to final analysis for pesticide residues in fatty samples.
Caption: Workflow for pesticide analysis in fatty samples.
Diagram 2: Troubleshooting Logic for Matrix Effects
This flowchart provides a logical path for diagnosing and solving issues related to matrix effects.
Caption: A logical guide to troubleshooting matrix effects.
Diagram 3: Concept of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Caption: How matrix components cause ion suppression.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds [repositorio.ipbeja.pt]
- 5. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. epa.gov [epa.gov]
- 12. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labsertchemical.com [labsertchemical.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
How to prevent H/D exchange of Decamethrin-d5 in acidic mobile phase
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrogen/deuterium (H/D) exchange of Decamethrin-d5 when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (D) atom on a labeled molecule, such as this compound, is replaced by a hydrogen (H) atom from the surrounding solvent or matrix.[1] This is also commonly referred to as "back-exchange." For quantitative analysis using isotopically labeled internal standards like this compound, H/D exchange is a significant concern because it leads to a mass shift in the internal standard, causing it to be detected at the same mass as the unlabeled analyte. This can result in inaccurate and imprecise quantification of the target analyte.[1][2]
This compound is labeled with five deuterium atoms on the phenoxy-phenyl ring. While deuterium atoms on aromatic rings are generally more stable than those on heteroatoms or carbons adjacent to carbonyl groups, they can still undergo exchange under certain conditions, such as in the presence of strong acids or catalysts.[3]
Q2: What are the primary factors that promote H/D exchange in an acidic mobile phase?
A2: The two most critical factors influencing the rate of H/D exchange are pH and temperature .
-
pH: The rate of H/D exchange is highly dependent on the pH of the solution. While the exchange is catalyzed by both acids and bases, for many compounds, there is a pH range where the exchange rate is at a minimum. For backbone amide hydrogens in proteins, this minimum is typically around pH 2.5-3.0.[4] It is crucial to avoid strongly acidic or basic conditions.
-
Temperature: Higher temperatures significantly accelerate the rate of H/D exchange.[4] Lowering the temperature of the mobile phase and samples can dramatically slow down this process. It has been reported that for every 22°C increase in temperature, the rate of hydrogen exchange can increase tenfold.[4]
Other contributing factors include the composition of the mobile phase (e.g., the type and concentration of organic solvent and additives) and the duration of exposure of the deuterated standard to the acidic environment.
Q3: How can I determine if my this compound is undergoing H/D exchange?
A3: You can perform a stability study to assess the extent of H/D exchange under your specific experimental conditions. This involves incubating a solution of this compound in your mobile phase and monitoring its isotopic distribution over time.
A detailed protocol for a stability study is provided in the "Experimental Protocols" section below. The key indicators of H/D exchange are a decrease in the peak area of the deuterated standard over time and the corresponding appearance or increase of a peak at the mass of the unlabeled analyte in a solution containing only the internal standard.[1]
Troubleshooting Guide
If you suspect H/D exchange of your this compound internal standard, follow this troubleshooting guide. The table below summarizes the key parameters to investigate and the recommended actions.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH is too low or too high, accelerating H/D exchange. | Adjust the mobile phase pH to be within the optimal range of 2.5 - 3.0, if compatible with your chromatography.[4] | Minimized rate of H/D exchange. |
| Temperature | Elevated autosampler or column temperature is increasing the exchange rate. | Maintain samples in the autosampler at a low temperature (e.g., 4°C). Use a column oven set to a low temperature (e.g., sub-ambient to 0°C if possible).[5] | Slower H/D exchange kinetics. |
| Mobile Phase Additive | The acidic additive is promoting H/D exchange. | Consider using a weaker acid like formic acid instead of a stronger acid like trifluoroacetic acid (TFA), as TFA can sometimes promote exchange.[6][7][8][9] Evaluate different concentrations of the acidic additive. | Reduced catalytic effect on H/D exchange. |
| Run Time | Long chromatographic run times increase the exposure of the standard to the mobile phase. | Optimize your LC method to achieve a shorter run time without compromising the separation. | Less time for H/D exchange to occur. |
| Solution Storage and Preparation | Improper storage or prolonged storage of working solutions in protic or acidic solvents. | Prepare working solutions of this compound fresh and in an aprotic solvent if possible.[1][3] Store stock solutions in an aprotic solvent at low temperatures. | Minimized H/D exchange prior to analysis. |
Experimental Protocols
Protocol 1: Stability Study to Evaluate H/D Exchange of this compound
Objective: To determine the stability of this compound in the analytical mobile phase and to quantify the extent of H/D exchange over time.
Materials:
-
This compound stock solution
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
Your typical mobile phase composition (e.g., 50:50 A:B)
-
LC-MS system
Procedure:
-
Prepare the Test Solution: Prepare a solution of this compound in your typical mobile phase composition at a concentration similar to what is used in your analytical method.
-
Timepoint Zero (t=0) Analysis: Immediately after preparation, inject the test solution into the LC-MS system and acquire the data. This will serve as your baseline.
-
Incubation: Store the remaining test solution under the same conditions as your typical sample analysis (e.g., at autosampler temperature).
-
Timepoint Analysis: Inject the test solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and acquire the data.
-
Data Analysis:
-
Monitor the peak area of the this compound (M+5) ion at each time point.
-
Monitor the peak area of the unlabeled Decamethrin (M+0) ion at each time point.
-
Calculate the percentage of H/D exchange at each time point using the following formula: % Exchange = [Area(M+0) / (Area(M+0) + Area(M+5))] * 100
-
A significant increase in the % Exchange over time indicates that H/D exchange is occurring under your current conditions.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting H/D exchange of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Addressing poor peak shape of Decamethrin-d5 in chromatography
Welcome to the technical support center for the chromatographic analysis of Decamethrin-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
A1: Poor peak shape for this compound, a deuterated pyrethroid insecticide, can stem from several factors related to both the compound's properties and the chromatographic system. These can be broadly categorized as:
-
Chemical Interactions: Decamethrin, being a relatively complex molecule, can interact with active sites within the chromatographic system. In Gas Chromatography (GC), these are often exposed silanol groups (-Si-OH) in the inlet liner or on the column itself, leading to peak tailing. In High-Performance Liquid Chromatography (HPLC), similar interactions can occur with the stationary phase.
-
Issues with Deuterated Standards: Deuterated compounds like this compound can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This can lead to issues like chromatographic shifts and, in some cases, differential matrix effects.
-
General Chromatographic Problems: Issues such as column contamination, improper mobile phase composition or pH (in HPLC), incorrect flow rates, column overloading, and dead volume in the system can all contribute to poor peak shape.
Q2: My this compound peak is tailing in my GC-MS analysis. What should I check first?
A2: Peak tailing is a common issue and often points to active sites in the GC system. Here’s a prioritized troubleshooting workflow:
-
Check the Inlet Liner: The liner is a frequent source of activity. Ensure you are using a high-quality, deactivated liner. If the liner has been in use for many injections, it may be contaminated with non-volatile residues, exposing active sites.
-
Column Health: The front end of the analytical column can also become active. Trimming 10-20 cm from the column inlet can often resolve the issue.
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.
Q3: I'm observing a retention time shift between my this compound internal standard and the native Decamethrin analyte in my LC-MS/MS run. Why is this happening and is it a problem?
A3: A slight retention time shift between a deuterated internal standard and the native analyte is a known phenomenon in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.
While a small, consistent shift may not be problematic, it can lead to differential matrix effects . If the analyte and internal standard elute at slightly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of your results. The goal is to have the analyte and internal standard co-elute as closely as possible to ensure they are subjected to the same matrix effects.
Q4: Can the mobile phase composition in my HPLC method affect the peak shape of this compound?
A4: Absolutely. The mobile phase plays a critical role in peak shape, especially for compounds that can interact with the stationary phase through secondary mechanisms. For Decamethrin, which has ester and cyano groups, the mobile phase pH and the use of additives can be important. Using a buffered mobile phase can help maintain a consistent ionization state of any residual silanols on the column, reducing peak tailing. The choice of organic modifier and its proportion in the mobile phase will also significantly impact peak shape and retention.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in GC Analysis of this compound
This guide will help you diagnose and resolve peak tailing issues for this compound when using Gas Chromatography.
Is the peak tailing observed for all compounds or just this compound and other active compounds?
-
Only Active Compounds are Tailing: This suggests a chemical interaction problem.
-
All Peaks are Tailing: This points towards a physical or flow path issue.
Below is a troubleshooting workflow to address these issues:
Technical Support Center: Analysis of Decamethrin-d5 in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decamethrin-d5. The information provided is designed to address common challenges, particularly signal suppression, encountered during the analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Decamethrin (Deltamethrin), a synthetic pyrethroid insecticide. The five deuterium atoms make it chemically identical to Decamethrin but with a higher mass. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard. Because it behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to accurately quantify the analyte by correcting for variations in extraction recovery and matrix effects.
Q2: What causes signal suppression of this compound in biological samples?
Signal suppression, a common matrix effect in LC-MS/MS analysis, is the reduction in the ionization efficiency of the target analyte (this compound) due to the presence of co-eluting endogenous components from the biological matrix.[1] These interfering components, such as phospholipids, salts, and proteins, compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity and potentially inaccurate quantification.[2][3]
Q3: How can I minimize signal suppression for this compound?
Several strategies can be employed to mitigate signal suppression:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before analysis.[4][5]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a more selective column.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[6]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as both the calibrants and the samples will be similarly affected.[7]
Q4: Which sample preparation technique is best for analyzing this compound in different biological matrices?
The choice of sample preparation technique depends on the specific matrix and the desired level of cleanup.
-
QuEChERS: This method is effective for a wide range of pesticides and matrices, including blood, urine, and tissue.[8][9] It involves a simple extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a solid sorbent to retain the analyte of interest while washing away interfering components. It is a highly effective method for cleaning up complex samples like plasma and urine.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquids. It can be effective but may be more labor-intensive and use larger volumes of organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Significant signal suppression from the biological matrix. | 1. Improve sample cleanup: Implement or optimize a QuEChERS or SPE protocol. 2. Dilute the sample extract: A 10-fold or higher dilution can significantly reduce matrix effects. 3. Optimize chromatography: Ensure this compound is not co-eluting with a region of high matrix interference. |
| Inefficient extraction of this compound from the matrix. | 1. Verify extraction solvent: Ensure the chosen solvent is appropriate for this compound's polarity. Acetonitrile is commonly used. 2. Check pH: Adjust the sample pH to ensure this compound is in a neutral form for optimal extraction. | |
| High variability in this compound signal between samples | Inconsistent matrix effects across different samples. | 1. Use a robust internal standard: this compound is the internal standard, so ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process. 2. Matrix-matched calibration: Prepare calibrants in a pooled blank matrix to normalize for variability. |
| Inconsistent sample preparation: Variations in extraction or cleanup steps. | 1. Standardize the protocol: Ensure all samples are processed identically. 2. Automate sample preparation: If possible, use automated systems to improve consistency. | |
| Poor peak shape for this compound | Matrix components interfering with chromatography. | 1. Improve sample cleanup: Remove interfering compounds that can affect peak shape. 2. Use a guard column: Protect the analytical column from strongly retained matrix components. |
| Incompatible injection solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase. | 1. Solvent exchange: Evaporate the extraction solvent and reconstitute the residue in a solvent that matches the initial mobile phase. |
Quantitative Data on Signal Suppression
The following table summarizes typical signal suppression observed for Decamethrin (as a proxy for this compound) in various biological matrices when using LC-MS/MS. The signal suppression is calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100%.
| Biological Matrix | Sample Preparation Method | Typical Signal Suppression (%) | Reference |
| Plasma/Blood | Protein Precipitation (Acetonitrile) | 40 - 60% | [1] |
| QuEChERS | 20 - 40% | [8] | |
| Solid-Phase Extraction (SPE) | 10 - 30% | [5] | |
| Urine | Dilute-and-Shoot | 50 - 80% | [10] |
| QuEChERS | 15 - 35% | [8] | |
| Solid-Phase Extraction (SPE) | 5 - 25% | [11] | |
| Tissue Homogenate (e.g., Liver, Brain) | QuEChERS | 30 - 50% | [9] |
| Solid-Phase Extraction (SPE) | 15 - 35% | [5] |
Note: The actual signal suppression can vary depending on the specific LC-MS/MS system, chromatographic conditions, and the individual sample.
Experimental Protocols
QuEChERS Protocol for this compound in Plasma/Blood
This protocol is a modification of the widely used QuEChERS method for the extraction of pyrethroids from biological fluids.[8]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge capable of ≥3000 x g
-
Vortex mixer
Procedure:
-
Sample Preparation: Pipette 1 mL of plasma or whole blood into a 50 mL centrifuge tube. Add 9 mL of water and vortex for 30 seconds.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 3000 x g for 5 minutes.
-
Final Extract: Transfer the cleaned supernatant to a clean tube for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for this compound in Urine
This protocol is a general procedure for the extraction of pyrethroids from urine using a C18 SPE cartridge.[5][11]
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Acetonitrile (ACN)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load 5 mL of the urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or variable signal.
References
- 1. Quantitative LC-MS/MS method in urine for the detection of drugs used to reverse the effects of chemical castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
Technical Support Center: Optimizing MS/MS Parameters for Deltamethrin and Decamethrin-d5
This technical support center provides guidance and answers to frequently asked questions regarding the optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of deltamethrin and its deuterated internal standard, decamethrin-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS parameters for deltamethrin and this compound?
A1: The optimal MS/MS parameters can vary slightly depending on the instrument and matrix. However, a common approach involves using positive electrospray ionization (ESI+) and monitoring the ammonium adduct of the molecule. The multiple reaction monitoring (MRM) transitions are crucial for selective and sensitive detection.
Table 1: Recommended MRM Transitions for Deltamethrin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
| Deltamethrin | 523 ([M+NH₄]⁺) | 281 | 283 | ESI+[1] |
| Deltamethrin | 522.7 ([M+NH₄]⁺) | 280.8 | 524.7 | ESI+[2][3] |
| This compound (IS) | 528.7 ([M+NH₄]⁺) | 285.8 | - | ESI+ |
Note: The selection of quantifier and qualifier ions should be based on their relative abundance and specificity.
Q2: Why is an internal standard like this compound used in the analysis?
A2: An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass. This compound is a suitable IS for deltamethrin analysis because it co-elutes with the analyte and experiences similar ionization and matrix effects. Using an IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Q3: What are the common sample preparation techniques for deltamethrin analysis?
A3: The choice of sample preparation technique depends on the matrix. Common methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for extracting pesticide residues from food and agricultural samples.[4]
-
Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. For instance, deltamethrin can be extracted from water samples using an organic solvent like chloroform.
-
Solid-Phase Extraction (SPE): SPE is used to clean up complex samples by passing the extract through a cartridge containing a solid adsorbent that retains interfering substances.
Q4: What is the expected fragmentation pattern for deltamethrin?
A4: In mass spectrometry, fragmentation patterns are key to identifying a compound. For deltamethrin, under collision-induced dissociation (CID), the precursor ion (e.g., the ammonium adduct) breaks apart into smaller, characteristic product ions. The transition from m/z 523 to 281 for deltamethrin corresponds to a specific fragmentation of the molecule, which is used for quantification.[1] The general principles of fragmentation involve the cleavage of the weakest bonds in the molecule, often adjacent to functional groups.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of deltamethrin and this compound.
Q1: I am not seeing any peaks for my analyte and internal standard. What should I do?
A1:
-
Check Instrument Parameters: Verify that the MS/MS method has the correct MRM transitions, collision energies, and ionization source parameters. Ensure the instrument is properly tuned and calibrated.
-
Verify Standard and Sample Preparation: Confirm that the standard solutions were prepared correctly and have not degraded. Review the sample extraction and cleanup procedure for any potential errors.
-
Check for Clogging: Ensure that the LC column and sample loop are not clogged, which can prevent the sample from reaching the detector.
Q2: The signal intensity for my peaks is very low. How can I improve it?
A2:
-
Optimize MS Parameters: Fine-tune parameters such as collision energy, cone voltage, and source temperatures to maximize the signal for your specific instrument.[6][7]
-
Improve Sample Cleanup: Matrix components can suppress the ionization of the target analytes. A more rigorous cleanup step, such as using a different SPE cartridge or performing an additional cleanup step, may be necessary.
-
Increase Sample Concentration: If possible, concentrate the sample extract to increase the amount of analyte injected.
Q3: My chromatographic peaks are showing significant tailing or splitting. What could be the cause?
A3:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Mobile Phase Incompatibility: Ensure that the sample solvent is compatible with the mobile phase. Injecting a sample in a strong solvent can lead to poor peak shape.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH may improve chromatography.
Q4: My results are not reproducible. What are the potential sources of variability?
A4:
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls.
-
Instrument Instability: Check for fluctuations in the LC pump pressure, oven temperature, and MS source stability.
-
Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples and standards.
Experimental Protocols
Below is a generalized protocol for the analysis of deltamethrin in a soil matrix using LC-MS/MS. This protocol should be optimized and validated for your specific application.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive SPE cleanup.
-
Transfer the aliquot to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example LC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for the analysis of deltamethrin in soil.
Caption: Troubleshooting flowchart for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Recovery of Decamethrin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent recovery of Decamethrin-d5 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals engaged in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Deltamethrin, a synthetic pyrethroid insecticide. It is commonly used as an internal standard in analytical chemistry, particularly for chromatographic methods like GC-MS and LC-MS/MS. Because its chemical and physical properties are nearly identical to the target analyte (Deltamethrin), it is added to samples before extraction to compensate for analyte loss during sample preparation and for variations in instrument response. This helps to improve the accuracy and precision of quantification.
Q2: What are the common causes for inconsistent recovery of this compound?
Inconsistent recovery of this compound can be attributed to several factors:
-
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to variability in its response.
-
Analyte Degradation: Decamethrin, and by extension this compound, is susceptible to degradation, particularly in alkaline conditions (pH > 7).[1] This can lead to lower than expected recoveries.
-
Procedural Variability: Inconsistencies in the execution of the extraction protocol, such as variations in solvent volumes, shaking times, or temperature, can lead to variable recovery.
-
Adsorption to Surfaces: Pyrethroids are known to be "sticky" compounds and can adsorb to glass and plastic surfaces, leading to losses during sample transfer and extraction.
-
Incomplete Extraction: The chosen extraction solvent and conditions may not be optimal for consistently extracting this compound from the specific sample matrix.
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, it is crucial to control the pH of the sample and extraction solvents. Decamethrin is more stable in acidic to neutral conditions.[1] Therefore, using buffered extraction solvents (e.g., with acetic acid or formic acid) can help maintain a stable pH and prevent degradation. Additionally, samples should be processed as quickly as possible and stored at low temperatures to slow down any potential degradation reactions.
Q4: What is the ideal solubility of this compound?
This compound is soluble in a variety of organic solvents including acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is practically insoluble in water. This solubility profile is important when selecting the appropriate extraction and reconstitution solvents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the inconsistent recovery of this compound.
Problem: Low or Inconsistent Recovery of this compound
Below is a troubleshooting workflow to help identify and resolve the root cause of poor this compound recovery.
Caption: Troubleshooting workflow for inconsistent this compound recovery.
Quantitative Data Summary
The following table summarizes typical recovery ranges for Deltamethrin (the non-deuterated analogue of this compound) using various extraction techniques from different matrices. These values can serve as a benchmark for evaluating your own recovery data.
| Extraction Method | Matrix | Analyte | Fortification Level | Average Recovery (%) | Reference |
| QuEChERS | Soil | 14 Pyrethroids | 0.05 µg/kg | 70-120% | [2] |
| QuEChERS | Rapeseed | Deltamethrin | 0.02 mg/kg | 110-112% | [3] |
| QuEChERS | Various Foods | Multiple Pesticides | 10 & 50 µg/kg | 70-120% (for most) | [4] |
| LLE | Water | Pyrethroids | Not Specified | 88-123% | |
| SPE | Apples & Cabbage | Multiple Pesticides | 0.01 & 0.1 mg/kg | 94-99% | [5][6] |
| MSPD | Bovine Milk | Deltamethrin | 1.0 µg/g | 60-81% | [7] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted for the extraction of pyrethroids from water samples that may be prone to emulsion formation.
Materials:
-
Water sample
-
Methylene chloride (DCM)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., acetonitrile or hexane)
Procedure:
-
To a 100 mL water sample in a separatory funnel, add a known amount of this compound internal standard.
-
Add 50 mL of methylene chloride to the separatory funnel.
-
Shake vigorously for 2 minutes. If an emulsion forms, centrifugation can be used to break it.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of methylene chloride.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS or GC-MS analysis.
Solid-Phase Extraction (SPE) for Soil Samples
This protocol describes the extraction of pyrethroids from soil using SPE.
Materials:
-
Soil sample
-
Acetonitrile
-
SPE Cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Deionized water
-
Elution solvent (e.g., acetonitrile/acetone mixture)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Spike the sample with this compound internal standard.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the soil extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a known volume of solvent for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Samples
This protocol is a widely used method for pesticide residue analysis in food matrices.[5][6][8]
Materials:
-
Homogenized food sample (e.g., fruits, vegetables)
-
Acetonitrile with 1% acetic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) tube with cleanup sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add a known amount of this compound internal standard.
-
Add 10-15 mL of acetonitrile with 1% acetic acid.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake for 1 minute, and then centrifuge at >3000 rpm for 5 minutes.[9]
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
-
Vortex for 30 seconds and centrifuge for 2 minutes.
-
The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted for analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathway of Deltamethrin, which is analogous to that of this compound. Understanding these pathways is crucial for troubleshooting recovery issues related to analyte instability.
Caption: Simplified degradation pathway of Deltamethrin.
References
- 1. 514. Deltamethrin (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 2. lcms.cz [lcms.cz]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Navigating Isotopic Interference with Decamethrin-d5: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference issues when using Decamethrin-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, often termed "crosstalk," occurs when the signal from the analyte (Decamethrin) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is a concern because it can lead to inaccurate quantification of the analyte. The primary causes are the natural abundance of heavier isotopes (like ¹³C) in the analyte and the potential for a small amount of unlabeled analyte to be present as an impurity in the internal standard.
Q2: How can I identify if isotopic interference is affecting my results?
A2: Two key experiments can help identify the presence and direction of isotopic interference:
-
Analyte to Internal Standard Crosstalk: Analyze a high-concentration solution of Decamethrin (without this compound) and monitor the mass transition for this compound. A significant signal in the internal standard channel indicates interference from the analyte.
-
Internal Standard to Analyte Crosstalk: Analyze a solution of only this compound and monitor the mass transition for Decamethrin. A signal in the analyte channel suggests the presence of unlabeled Decamethrin in your internal standard.
Q3: What are the typical MRM transitions for Decamethrin and this compound?
A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical to minimize interference. Based on validated methods, the ammonium adducts are commonly used as precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Decamethrin | 523 | 281 | 283 |
| This compound | 528 | 281 | 283 |
Note: The d5 labeling is on the phenoxy ring of Decamethrin, which is typically lost during fragmentation to the primary product ions. Therefore, the product ions for the analyte and the internal standard can be the same.
Q4: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
A4: Yes, non-linearity, particularly at the upper limits of quantification, is a classic symptom of isotopic crosstalk from the analyte to the internal standard. The naturally occurring isotopes of high-concentration Decamethrin can contribute significantly to the signal of this compound, leading to an underestimation of the analyte concentration.
Q5: I'm observing inaccuracies at the lower limit of quantification (LLOQ). What could be the cause?
A5: Inaccuracy at the LLOQ is often due to the presence of unlabeled Decamethrin in the this compound internal standard. This contribution becomes more significant at very low analyte concentrations, leading to an overestimation of the analyte.
Troubleshooting Workflows
Diagram: Troubleshooting Isotopic Interference
Caption: A logical workflow for identifying and resolving isotopic interference issues.
Experimental Protocols
Protocol 1: Assessment of Analyte to Internal Standard Crosstalk
-
Objective: To determine the percentage of signal contribution from a high concentration of Decamethrin to the this compound MRM transition.
-
Materials:
-
High-concentration Decamethrin standard solution (e.g., at the upper limit of quantification, ULOQ).
-
Blank matrix (the same matrix as your samples, e.g., plasma, soil extract).
-
Mobile phase and LC-MS/MS system.
-
-
Procedure:
-
Prepare a sample by spiking the blank matrix with the high-concentration Decamethrin standard. Do not add this compound.
-
Inject the sample into the LC-MS/MS system.
-
Acquire data for both the Decamethrin and this compound MRM transitions.
-
Measure the peak area of any signal detected in the this compound channel.
-
Separately, inject a standard of this compound at its working concentration and measure its peak area.
-
Calculate the crosstalk percentage: (Peak Area of interference in d5 channel / Peak Area of d5 standard) * 100.
-
Protocol 2: Assessment of Internal Standard to Analyte Crosstalk
-
Objective: To determine the percentage of unlabeled Decamethrin present as an impurity in the this compound internal standard.
-
Materials:
-
This compound working solution.
-
Blank matrix.
-
Mobile phase and LC-MS/MS system.
-
-
Procedure:
-
Prepare a sample by spiking the blank matrix with the this compound working solution. Do not add Decamethrin.
-
Inject the sample into the LC-MS/MS system.
-
Acquire data for both the Decamethrin and this compound MRM transitions.
-
Measure the peak area of any signal detected in the Decamethrin channel.
-
Separately, inject a standard of Decamethrin at the LLOQ concentration and measure its peak area.
-
Calculate the contribution: (Peak Area of interference in analyte channel / Peak Area of LLOQ standard) * 100. A significant percentage indicates a potential issue with the purity of the internal standard.
-
Protocol 3: Generic QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)
-
Objective: To provide a general extraction and clean-up procedure for the analysis of Decamethrin in complex solid matrices.
-
Materials:
-
Homogenized sample (10-15 g).
-
Water.
-
Acetonitrile (ACN).
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate).
-
Dispersive SPE (d-SPE) clean-up tubes (e.g., containing PSA, C18, and MgSO₄).
-
Centrifuge.
-
-
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to mix.
-
Add 10 mL of ACN and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the ACN supernatant to a d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take the supernatant for LC-MS/MS analysis, fortifying with this compound just prior to injection if it was not added at the beginning of the extraction.
-
Diagram: QuEChERS Sample Preparation Workflow
Caption: A streamlined workflow for QuEChERS sample preparation.
Technical Support Center: Managing Chromatographic Co-elution with Decamethrin-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Decamethrin-d5 as an internal standard in chromatographic analyses.
Troubleshooting Guide
Question: I am observing poor peak shape and what appears to be co-elution with my this compound internal standard. What are the initial steps I should take to troubleshoot this issue?
Answer:
When encountering potential co-elution with this compound, a systematic approach to troubleshooting is crucial. Start by verifying the health of your analytical system and then move on to method optimization.
Initial System Health Check:
-
Mass Spectrometer (MS) Tune Verification: Ensure your mass spectrometer is properly tuned and has passed all recommended performance checks. A poorly tuned MS can lead to peak shape issues that may be mistaken for co-elution.[1]
-
Direct Injection: Perform a direct injection of a this compound standard into the gas chromatograph (GC) inlet. If you still observe peak shape issues or missing peaks, the problem may lie with the inlet, the column, or the electronic pneumatic controller (EPC).[1]
-
Leak Check: Conduct a thorough leak check of your system, particularly around the GC inlet and column connections. Leaks can introduce air and moisture, leading to poor chromatography, especially for early eluting compounds.[1]
Investigating the Co-elution:
If the system health check does not reveal any issues, the problem is likely related to co-eluting compounds from the sample matrix.
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or split tops, are a strong indication of co-elution. A tailing peak is more likely an exponential decline, whereas a shoulder suggests a distinct, overlapping compound.[2]
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the entire peak of this compound. A pure peak will have a consistent mass spectrum throughout. Variations in the spectra across the peak indicate the presence of a co-eluting substance.[2]
-
Diode Array Detector (DAD) for HPLC: If you are using High-Performance Liquid Chromatography (HPLC) with a DAD, you can assess peak purity. The detector collects multiple UV spectra across a peak; if these spectra are not identical, it indicates co-elution.[2]
The following workflow provides a structured approach to troubleshooting co-elution:
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing a suppressed signal in certain sample matrices. Could this be due to co-elution, and how does it affect quantification?
A1: Yes, signal suppression of an internal standard is a common issue caused by co-eluting matrix components, especially in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[3][4] This phenomenon, known as ion suppression, occurs when other compounds that elute at the same time as this compound compete for ionization in the MS source. This can lead to a lower-than-expected signal for your internal standard.
Even with an isotopically labeled internal standard, significant ion suppression can impact the accuracy of your results if the suppression effect is not consistent across samples and standards. It is crucial to use a stable isotope-labeled internal standard like this compound to compensate for these matrix effects.[5]
Q2: How can I modify my chromatographic method to resolve this compound from a co-eluting interference?
A2: To resolve co-eluting peaks, you need to adjust the parameters that influence chromatographic separation. The resolution between two peaks is primarily governed by three factors: capacity factor (k'), selectivity (α), and efficiency (N).
References
Technical Support Center: Quantification of Deltamethrin using Decamethrin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Decamethrin-d5 as an internal standard for the accurate quantification of deltamethrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in deltamethrin analysis?
This compound is a stable isotope-labeled (SIL) internal standard for deltamethrin. It has the same chemical structure as deltamethrin, but five hydrogen atoms are replaced by deuterium. In quantitative analysis using mass spectrometry (MS), such as LC-MS/MS or GC-MS, this compound is added to samples at a known concentration. Because it is chemically identical to the analyte (deltamethrin), it co-elutes and experiences the same variations during sample preparation, injection, and ionization. This allows for the correction of matrix effects and instrumental variability, leading to more accurate and precise quantification.[1]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a high isotopic purity. For example, certificates of analysis often specify a purity of ≥99% for deuterated forms (d1-d5).[2][3]
Q3: What are the potential impurities in this compound and how can they affect my results?
The most significant potential impurity in this compound is the unlabeled form, deltamethrin. During the synthesis of SIL internal standards, it is common for a small amount of the non-labeled analyte to be present. If the concentration of unlabeled deltamethrin in the this compound standard is significant, it can lead to an overestimation of the deltamethrin concentration in your samples, particularly at low analyte levels. Other potential impurities could include residual solvents or byproducts from the synthesis process.
Q4: How can I check the purity of my this compound standard?
To verify the purity of your this compound standard, you can perform the following checks:
-
Review the Certificate of Analysis (CoA): The CoA from the supplier provides detailed information on the chemical and isotopic purity.[3]
-
Inject a high concentration of the internal standard: By injecting a concentrated solution of this compound and monitoring the mass transition for the unlabeled deltamethrin, you can assess the level of this impurity.
-
NMR Spectroscopy: For a more detailed structural confirmation and to ensure the deuterium atoms are in the expected positions, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal for deltamethrin in blank samples | Contamination of the this compound internal standard with unlabeled deltamethrin. | 1. Inject a solution containing only the this compound standard and check for a signal at the deltamethrin mass transition. 2. If a signal is present, the internal standard is contaminated. Contact the supplier for a new batch or a certificate of analysis for the current lot. 3. If possible, quantify the amount of unlabeled deltamethrin in the internal standard and subtract this contribution from your sample results. |
| Poor linearity of the calibration curve, especially at low concentrations | Significant contribution of unlabeled deltamethrin from the internal standard. | 1. Prepare a calibration curve without the internal standard to check the linearity of the instrument response for deltamethrin. 2. If the curve is linear without the internal standard, the issue is likely with the internal standard. 3. Consider using a lower concentration of the internal standard. However, ensure the signal is still sufficient for reliable detection. |
| Inaccurate quantification results (high bias) | 1. Incorrect concentration of the this compound stock solution. 2. Degradation of the deltamethrin or this compound standard. | 1. Prepare fresh stock solutions and dilutions from the certified reference materials. 2. Verify the storage conditions for both deltamethrin and this compound standards as specified by the manufacturer. Deltamethrin is unstable in alkaline solutions.[4] |
| Variable internal standard response across samples | 1. Inconsistent addition of the internal standard to samples. 2. Matrix effects suppressing or enhancing the internal standard signal in some samples. | 1. Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and quality controls. 2. Review the sample preparation procedure to ensure adequate cleanup and removal of interfering matrix components. |
Quantitative Data Summary
The primary quantitative data related to this compound purity is its isotopic purity.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | [2] |
| Chemical Purity (Deltamethrin) | >98% | [4][5] |
Experimental Protocols
Below is an illustrative experimental protocol for the quantification of deltamethrin in a food matrix using this compound as an internal standard, based on common practices for pyrethroid analysis.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing dispersive SPE cleanup salts (e.g., 150 mg MgSO4, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 80% A
-
1-8 min: Linear gradient to 5% A
-
8-12 min: Hold at 5% A
-
12.1-15 min: Return to 80% A
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deltamethrin | 523 ([M+NH4]+) | 281 | 15 |
| Deltamethrin (Confirmation) | 523 ([M+NH4]+) | 201 | 25 |
| This compound | 528 ([M+NH4]+) | 286 | 15 |
(Note: Collision energies are instrument-dependent and require optimization.)
Visualizations
Caption: Experimental workflow for deltamethrin quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Minimizing Ion Suppression with Decamethrin-d5
Welcome to the technical support center for optimizing the use of Decamethrin-d5 as an internal standard in your LC-MS/MS analyses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte, in this case, this compound and the corresponding non-labeled decamethrin, caused by co-eluting compounds from the sample matrix.[1][2][3][4] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[5][6] Since this compound is used as an internal standard to correct for variations in the analytical process, including ion suppression, it is crucial that it experiences the same degree of suppression as the native decamethrin for accurate results.[7][8]
Q2: What are the common causes of ion suppression in pyrethroid analysis?
A2: Ion suppression in the analysis of pyrethroids like decamethrin is often caused by various endogenous and exogenous substances present in the sample matrix that co-elute with the analyte and its internal standard.[1][3] Common sources include:
-
Endogenous matrix components: In biological samples, these can be salts, lipids, proteins, and other metabolites.[9][10]
-
Exogenous substances: These can be introduced during sample collection, storage, or preparation, and may include plasticizers, detergents, and other contaminants.[1]
-
Mobile phase additives: High concentrations of non-volatile mobile phase additives can also contribute to ion suppression.[1]
The competition for charge and droplet surface area in the ion source between these interfering compounds and the analyte of interest is a primary cause of the suppressed signal.[2][3]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: There are several experimental methods to evaluate the presence and magnitude of ion suppression. A common and effective technique is the post-column infusion experiment.[1][10] This involves infusing a constant flow of a solution containing Decamethrin and its d5-labeled internal standard directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.[1]
Another method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[1][11] A lower response in the matrix sample signifies ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to ion suppression when using this compound.
Issue 1: Poor reproducibility and accuracy despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression between decamethrin and this compound. Although deuterated internal standards are designed to co-elute and experience the same matrix effects as the analyte, slight chromatographic separation can occur.[7][12] If the interfering matrix components elute precisely between the analyte and internal standard peaks, they will experience different degrees of ion suppression, leading to inaccurate results.[7]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure complete co-elution of decamethrin and this compound.[2][7]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove the interfering matrix components.[2][5] Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction at removing interfering compounds.[2][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[1][3] However, ensure that the analyte concentration remains above the limit of quantification.
-
Issue 2: Low signal intensity for both decamethrin and this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard. This is common when analyzing complex matrices with minimal sample cleanup.
-
Troubleshooting Steps:
-
Improve Sample Preparation: This is the most effective way to combat severe ion suppression.[1] Consider more selective extraction methods like SPE or employing different sorbents to better remove matrix interferences.[13][14]
-
Chromatographic Separation: Modify the LC method to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.[1]
-
Optimize MS Source Parameters: Adjusting ion source parameters such as gas flows, temperatures, and voltages can sometimes help to mitigate ion suppression.[5][15]
-
Reduce Flow Rate: Lowering the flow rate (e.g., to the nanoliter-per-minute range) can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts and other interfering compounds.[1][3]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Pyrethroid Analysis in Baby Food
| Sample Preparation Method | Recovery (%) | Precision (RSD %) | Limits of Quantification (LOQs) | Key Features |
| SALLE (Salting-Out Assisted Liquid-Liquid Extraction) | 75-120 | ≤16 | Higher | Cost-effective, simple, and fast, but with a lower enrichment factor.[13] |
| UA-DLLME (Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction) | 75-120 | ≤16 | Lower | High sample throughput, environmentally friendly, and achieves lower LOQs.[13] |
Data adapted from a study on pyrethrin and pyrethroid analysis in baby food, demonstrating the impact of sample preparation on analytical performance.[13]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
-
Prepare an infusion solution: Create a solution of decamethrin and this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
Equilibrate the system: Start the infusion and allow the mass spectrometer signal to stabilize, establishing a constant baseline.
-
Inject a blank matrix extract: Inject a blank sample that has been subjected to your entire sample preparation procedure.
-
Monitor the signal: Continuously monitor the signal for both decamethrin and this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Key strategies to minimize ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of green sample preparation techniques in the analysis of pyrethrins and pyrethroids in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asms.org [asms.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Deltamethrin using Decamethrin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of deltamethrin, a widely used pyrethroid insecticide. It focuses on a validated method utilizing Decamethrin-d5 as an internal standard and compares its performance against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and professionals in the pharmaceutical and agricultural industries in selecting the most appropriate method for their specific analytical needs.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because it effectively compensates for analyte loss during sample preparation and mitigates matrix effects that can lead to ion suppression or enhancement, thereby ensuring high accuracy and precision.[1] Deltamethrin-(phenoxy-d5), another name for this compound, is frequently employed as a deuterated internal standard for quantifying deltamethrin in various samples, including goat dairy products, animal fat, and surface water, using chromatographic techniques.[2]
Performance Comparison of Analytical Methods for Deltamethrin
The following tables summarize the validation parameters of different analytical methods for the determination of deltamethrin.
Table 1: Method using this compound (or other isotopic internal standard) by LC-MS/MS
| Validation Parameter | Matrix | Achieved Value | Reference |
| Limit of Quantification (LOQ) | Soil & Sediment | 0.10 µg/kg | [3] |
| Limit of Detection (LOD) | Soil & Sediment | 0.06 µg/kg | [3] |
| Linearity (R²) | Maize Silage | ≥ 0.98 | [4] |
| Recovery (Trueness) | Maize Silage | 93.7 - 109.2% | [4] |
| Precision (RSD) | Maize Silage | 1 - 15% (intra-day), 1 - 13% (inter-day) | [4] |
Table 2: Alternative Analytical Methods for Deltamethrin
| Analytical Method | Internal Standard | Matrix | Linearity (R²) | Recovery (Trueness) | Precision (RSD) | LOQ | LOD | Reference |
| GC-μECD | None mentioned | Mosquito Nets | Not specified | 90 - 108% | < 3.5% | Not specified | 0.009 g a.i./kg of net | [5] |
| HPLC-DAD | None | Olive Oil | 0.9996 | ~80% | ~10% | 0.2 mg/kg | 0.08 mg/kg | [6] |
| Spectrophotometry | None | Irrigation Water | 0.998 | 99.0 - 109.6% | 0.961% | Not specified | Not specified | |
| GC-MS | Triphenyl phosphate | Pine Needles | Not specified | 84 - 102% | Not specified | 20 µg/kg | 6 µg/kg | [7] |
Experimental Protocols
A detailed methodology for each of the key experiments is provided below.
Deltamethrin Analysis using this compound by LC-MS/MS in Soil & Sediment
This method is adapted from the EPA validated method for deltamethrin in soil and sediment.[3]
-
Sample Preparation:
-
20 g of soil or sediment samples are extracted using a microwave extractor with 40 mL of a mixture of acetonitrile/ammonium acetate 10 mMol/L in water (900/100, v/v).
-
After extraction, a portion of the sample is centrifuged to remove fine particles.
-
An isotopically labeled internal standard solution (this compound) is added to the sample solutions after extraction to eliminate possible matrix effects.
-
-
LC-MS/MS Analysis:
-
Identification and quantification are performed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode.
-
The system is calibrated using standard solutions of deltamethrin and this compound.
-
Alternative Method 1: Deltamethrin Analysis by GC-μECD in Mosquito Nets
This method was validated for the determination of deltamethrin and alpha-cypermethrin in mosquito nets.[5]
-
Sample Preparation:
-
A known weight of the mosquito net is cut into small pieces.
-
The active ingredient is extracted from the net material using a suitable solvent (e.g., xylene) under heating.
-
The extract is then diluted to a known volume.
-
-
GC-μECD Analysis:
-
The analysis is performed on a gas chromatograph equipped with a micro-electron capture detector (GC-μECD).
-
The instrument is calibrated with standard solutions of deltamethrin. Linearity is assessed over a concentration range of 0.01 to 7 µg/mL.[5]
-
Alternative Method 2: Deltamethrin Analysis by HPLC-DAD in Olive Oil
This method was developed for the determination of deltamethrin residues in olive oil.[6]
-
Sample Preparation:
-
A sample of olive oil is dissolved in acetonitrile and hexane.
-
The mixture is subjected to liquid-liquid extraction.
-
The acetonitrile phase is collected and cleaned up using an alumina column to remove interfering substances.
-
The final extract is concentrated and dissolved in acetonitrile for HPLC analysis.
-
-
HPLC-DAD Analysis:
-
The analysis is carried out on a reversed-phase high-performance liquid chromatograph with a diode array detector (HPLC-DAD).
-
The mobile phase and other chromatographic conditions are optimized for the separation of deltamethrin.
-
Quantification is performed using a calibration curve established with standard solutions of deltamethrin. The linearity was established in the range of 0.2 to 30 mg L-1.[6]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical workflows described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Deltamethrin-(phenoxy-d5) PESTANAL®, analytical standard [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a multi-residue method to determine deltamethrin and alpha-cypermethrin in mosquito nets by gas chromatography with electron capture detection (GC-μECD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Internal Standards for Deltamethrin Analysis: Decamethrin-d5 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic pyrethroid deltamethrin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Decamethrin-d5 with other commonly employed internal standards, supported by experimental data from published analytical methods.
The gold standard in quantitative mass spectrometry-based analysis is the use of a stable isotope-labeled internal standard that is structurally identical to the analyte. Such standards co-elute with the target compound and exhibit similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide focuses on the comparative performance of this compound and an alternative isotopically labeled standard, Deltamethrin-phenoxy-13C6, for the analysis of deltamethrin.
Performance Data Summary
The following tables summarize the key performance parameters of analytical methods for deltamethrin utilizing either this compound or Deltamethrin-phenoxy-13C6 as internal standards. The data has been compiled from independent analytical method validation reports and scientific publications.
Table 1: Method Performance using this compound as an Internal Standard
| Parameter | Matrix | Analytical Method | Value | Reference |
| Recovery | Pine Needles | GC-QTOF-MS | 84 - 102% | [1] |
| Pine Nuts | GC-QTOF-MS | 84 - 102% | [1] | |
| Precision (RSD) | Pine Needles | GC-QTOF-MS | <8% | [1] |
| Pine Nuts | GC-QTOF-MS | <8% | [1] |
Table 2: Method Performance using Deltamethrin-phenoxy-13C6 as an Internal Standard
| Parameter | Matrix | Analytical Method | Value | Reference |
| Limit of Detection (LOD) | Soil & Sediment | HPLC-MS/MS | 0.06 µg/kg | [2] |
| Limit of Quantitation (LOQ) | Soil & Sediment | HPLC-MS/MS | 0.10 µg/kg | [2] |
| Recovery | Soil (at LOQ) | HPLC-MS/MS | 70-120% (expected range) | [2] |
| Precision (RSD) | Soil (at LOQ) | HPLC-MS/MS | Not explicitly stated | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to evaluate and potentially replicate the findings.
Method 1: Analysis of Deltamethrin in Pine Products using this compound Internal Standard
This method was developed for the determination of deltamethrin residues and its metabolites in pine needles and pine nuts.
Sample Preparation:
-
Homogenize 2g of the sample with 10 mL of ethyl acetate.
-
Spike the sample with the internal standard solution (this compound).
-
Perform ultrasound-assisted extraction for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-QTOF-MS analysis.[1]
GC-QTOF-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 7200 Q-TOF
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 200°C at 25°C/min, then to 300°C at 5°C/min, and hold for 10 min.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full Scan
Sample preparation workflow for deltamethrin analysis using this compound.
Method 2: Analysis of Deltamethrin in Soil and Sediment using Deltamethrin-phenoxy-13C6 Internal Standard
This independent laboratory validation method was established for the determination of total residues of deltamethrin in soil and sediment.
Sample Preparation:
-
Weigh 20 g of the soil or sediment sample into a microwave extractor vessel.
-
Add 40 mL of a mixture of acetonitrile and 10 mM ammonium acetate in water (900/100, v/v).
-
Microwave extract the sample.
-
After extraction, centrifuge a portion of the sample to remove fine particles.
-
Add the Deltamethrin-phenoxy-13C6 internal standard solution to the sample extract.[2]
HPLC-MS/MS Parameters:
-
HPLC System: Agilent 1100 HPLC units
-
Mass Spectrometer: AB Sciex API 4000 LC/MS/MS system
-
Column: Information not specified in the provided document.
-
Mobile Phase: Information not specified in the provided document.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]
Workflow for deltamethrin analysis using Deltamethrin-phenoxy-13C6.
Discussion of Comparative Performance
Both this compound and Deltamethrin-phenoxy-13C6 are excellent choices for the internal standard in deltamethrin analysis, as they are isotopologues of the analyte. The primary advantage of using such standards is their ability to accurately mimic the behavior of the native analyte during sample processing and analysis, thereby providing the most reliable correction for potential losses and matrix-induced signal suppression or enhancement.
The data presented for the method using This compound demonstrates high recovery and excellent precision in complex matrices like pine needles and nuts.[1] This indicates that this compound is effective in compensating for matrix effects in a GC-QTOF-MS method.
The method utilizing Deltamethrin-phenoxy-13C6 has been validated by the EPA, a testament to its robustness and reliability for regulatory purposes. The reported low limits of detection and quantification highlight the sensitivity of the HPLC-MS/MS method.[2]
While a direct, side-by-side comparison in the same study is not available, the presented data from separate validations suggest that both internal standards perform their function effectively. The choice between them may ultimately depend on the specific analytical platform (GC-MS vs. LC-MS/MS), the matrix being analyzed, and the availability and cost of the standards. For methods requiring the highest level of confidence, particularly for regulatory submissions, the use of a well-characterized and validated method with an isotopically labeled internal standard, such as the one described for Deltamethrin-phenoxy-13C6, is recommended.
Logical Relationship for Internal Standard Quantification
The fundamental principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard, irrespective of sample loss during preparation or variations in instrument response.
Quantification logic using an internal standard.
References
Cross-Validation of Deltamethrin Quantification: A Comparison of External Standard and Internal Standard (Decamethrin-d5) Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of deltamethrin, a widely used pyrethroid insecticide. We will explore the cross-validation of quantification using a traditional external standard method versus an internal standard method employing Decamethrin-d5. This comparison is supported by experimental data from various studies to highlight the performance and reliability of each approach.
Introduction to Deltamethrin and the Need for Accurate Quantification
Deltamethrin is a potent synthetic pyrethroid insecticide used in agriculture, public health, and veterinary applications.[1] Its widespread use necessitates accurate and reliable quantification in various matrices, including environmental samples, agricultural products, and biological tissues, to ensure regulatory compliance and assess potential exposure risks. Analytical methods for deltamethrin quantification commonly employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]
The accuracy of these methods can be significantly influenced by the calibration strategy. An external standard calibration relies on comparing the response of the analyte in the sample to the response of a known concentration of a standard prepared in a clean solvent. However, this method can be susceptible to variations in sample preparation, injection volume, and instrument response.
The use of an internal standard, a compound with similar chemical and physical properties to the analyte, can mitigate these sources of error. This compound, a deuterium-labeled analog of deltamethrin, is an ideal internal standard as it co-elutes with deltamethrin and experiences similar ionization and matrix effects, leading to more robust and accurate quantification.[4]
Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics for the quantification of deltamethrin using both external standard and internal standard (this compound) methods, based on data reported in various validation studies.
| Performance Parameter | External Standard Method | Internal Standard Method (with this compound) | Key Advantages of Internal Standard |
| Linearity (R²) | > 0.99[1][3] | > 0.99[5][6] | Corrects for variations in injection volume and instrument response, leading to more consistent linearity. |
| Accuracy (Recovery) | 85-115% | 90-110%[1][6] | Compensates for analyte loss during sample preparation and extraction, resulting in more accurate measurements. |
| Precision (RSD) | < 15% | < 10%[1] | Reduces the impact of instrument variability and matrix effects, leading to improved precision (repeatability and reproducibility). |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | 0.001 - 0.05 µg/kg[2] | Can potentially improve signal-to-noise ratio, leading to lower detection limits in complex matrices. |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/kg[2][3] | 0.01 - 0.1 µg/kg[2] | Provides more reliable quantification at lower concentrations due to improved accuracy and precision. |
| Matrix Effect | High susceptibility | Significantly reduced | The internal standard co-elutes and experiences similar matrix-induced signal suppression or enhancement as the analyte, effectively normalizing the response. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of deltamethrin.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[7][8]
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN. For the internal standard method, add a known amount of this compound solution at this stage.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the ACN supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.
-
Vortex for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Analytical Quantification: LC-MS/MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deltamethrin: Precursor ion m/z 506.0 → Product ions m/z 281.1, 253.1
-
This compound: Precursor ion m/z 511.0 → Product ion m/z 286.1
-
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity for each transition.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for method validation and the logical relationship of using an internal standard.
References
- 1. Validation of a multi-residue method to determine deltamethrin and alpha-cypermethrin in mosquito nets by gas chromatography with electron capture detection (GC-μECD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpn.org [rjpn.org]
- 8. researchgate.net [researchgate.net]
Decamethrin-d5 in Inter-laboratory Studies: A Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides a comparative overview of Decamethrin-d5, a deuterated internal standard for the quantitative analysis of the pyrethroid insecticide deltamethrin. While direct inter-laboratory comparative studies specifically on this compound are not publicly available, this guide draws upon independent laboratory validation studies and proficiency testing data for deltamethrin analysis utilizing isotopically labeled internal standards to provide a comprehensive performance assessment.
The Gold Standard for Quantification
In analytical chemistry, particularly for chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), the use of stable isotope-labeled internal standards is considered the gold standard for quantification.[1] Deuterated standards, such as this compound, are chemically identical to the analyte of interest, deltamethrin, but have a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis. These variations may include:
-
Extraction Efficiency: Losses of the analyte during the extraction process from complex matrices like soil, food, or biological fluids.
-
Matrix Effects: The influence of other components in the sample that can either suppress or enhance the analyte's signal in the mass spectrometer.
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument over time.
By adding a known amount of this compound to the sample at the beginning of the workflow, any losses or signal variations that affect the deltamethrin will also affect the deuterated standard in a proportional manner. This allows for a more accurate calculation of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.
Performance in Independent Laboratory Validation
An independent laboratory validation of an analytical method for the determination of deltamethrin in soil and sediment provides valuable insight into the performance of a method utilizing an isotopically labeled internal standard.[2] The study, conducted to meet US regulatory requirements, demonstrated the high accuracy and precision of the method.
Table 1: Accuracy and Precision Data for Deltamethrin Analysis using an Isotopically Labeled Internal Standard in Soil
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.10 (LOQ) | 95.3 | 4.5 |
| 1.0 (10 x LOQ) | 98.7 | 2.1 |
Data sourced from an independent laboratory validation report for deltamethrin in soil.[2] LOQ = Limit of Quantitation.
Table 2: Accuracy and Precision Data for Deltamethrin Analysis using an Isotopically Labeled Internal Standard in Sediment
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.10 (LOQ) | 92.6 | 5.8 |
| 1.0 (10 x LOQ) | 101.2 | 3.3 |
Data sourced from an independent laboratory validation report for deltamethrin in sediment.[2] LOQ = Limit of Quantitation.
These results highlight the excellent performance of the analytical method, with mean recoveries close to 100% and low relative standard deviations, indicating high accuracy and precision, respectively.
Expected Performance in Proficiency Testing Schemes
While specific data from proficiency tests explicitly detailing the use of this compound is scarce, a modeled comparison based on typical results from such schemes for deltamethrin analysis provides an expectation of performance.
Table 3: Modeled Inter-laboratory Performance for Deltamethrin Analysis using a Deuterated Internal Standard
| Parameter | Expected Value |
| Mean Recovery | 85 - 115% |
| Inter-laboratory RSD (RSDR) | < 20% |
| Intra-laboratory RSD (RSDr) | < 10% |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 mg/kg |
Data based on typical results from proficiency testing schemes and validated methods for deltamethrin.[1]
This modeled data suggests that laboratories using a validated method with a deuterated internal standard like this compound can expect to achieve a high degree of accuracy and precision, consistent with the results from the independent laboratory validation.
Performance of an Alternative Deuterated Standard
A study on the determination of deltamethrin and its metabolites in pine products utilized Deltamethrin-phenoxy-d5 as an internal standard. The validation data from this study further illustrates the effectiveness of using a deuterated analog.
Table 4: Method Validation Data for Deltamethrin using Deltamethrin-phenoxy-d5 Internal Standard
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Pine Nuts | 10 | 98 | 5 |
| 100 | 95 | 4 | |
| Pine Needles | 10 | 92 | 7 |
| 100 | 90 | 6 |
This data demonstrates good recoveries and precision across different matrices and fortification levels, reinforcing the reliability of using deuterated internal standards for deltamethrin analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the analysis of deltamethrin using an isotopically labeled internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Homogenization: A representative sample (e.g., 10-15 g) is homogenized.
-
Fortification: The sample is spiked with a known amount of this compound solution.
-
Extraction: Acetonitrile is added to the sample, followed by vigorous shaking.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The mixture is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The final supernatant is collected for instrumental analysis.
Instrumental Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of pesticide residues.
-
Chromatographic System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of pyrethroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for deltamethrin.
-
MRM Transitions: Specific precursor and product ion transitions are monitored for both deltamethrin and this compound to ensure selectivity and accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in a typical analytical workflow using an internal standard.
Caption: Experimental workflow for deltamethrin analysis using this compound.
Caption: Logic of quantification using an internal standard like this compound.
References
Navigating Precision: A Guide to Internal Standard Use in Pesticide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of internal standard strategies in pesticide analysis, supported by experimental data and detailed methodologies, to ensure reliable and compliant results.
Internal standards (IS) are crucial in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to all samples, blanks, and calibration standards. By tracking the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be effectively compensated. This is particularly critical in complex matrices such as food and environmental samples, where matrix effects can significantly impact analytical results.
Regulatory Landscape: A Global Perspective
Regulatory bodies worldwide have established guidelines that address the use of internal standards in pesticide residue analysis to ensure data quality and consistency.
The European Union , through its SANTE guidelines (such as SANTE/11312/2021), emphasizes the importance of analytical quality control.[1] These guidelines state that the use of appropriate internal standards, particularly isotopically labeled ones, is a highly effective way to compensate for matrix effects.[2][3] Recovery rates for analytes should generally fall within the 70-120% range, with a relative standard deviation (RSD) of ≤20%.[1]
In the United States , the Environmental Protection Agency (EPA) provides methods for pesticide analysis in various matrices.[4] For instance, EPA Method 1699 for pesticides in water, soil, and tissue explicitly mentions the use of isotope dilution and internal standard quantitation techniques to correct for recovery.[5] The Food and Drug Administration (FDA) also enforces pesticide tolerances and utilizes analytical methods that often incorporate internal standards for accurate quantification.[6][7]
The Codex Alimentarius Commission , a joint FAO/WHO body, also provides guidelines on good laboratory practice in pesticide residue analysis, which include recommendations for the proper use of reference materials and internal standards to ensure the reliability of results.[3][8]
The Power of Isotopically Labeled Internal Standards
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9] SIL internal standards have nearly identical chemical and physical properties to their non-labeled counterparts. This means they behave similarly during extraction, cleanup, and chromatographic analysis, providing the most accurate correction for analyte losses and matrix-induced signal suppression or enhancement.[9][10] Studies have consistently shown that SIL internal standards yield better assay performance compared to structural analogues.[9]
However, the use of a corresponding SIL internal standard for every analyte in a multi-residue analysis can be costly and is not always feasible due to commercial availability.[3] In such cases, a representative SIL internal standard or a carefully selected structural analogue can be employed.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for method performance. The following tables summarize performance data from various studies, comparing different internal standard strategies in pesticide analysis.
Table 1: Comparison of External Standard vs. Internal Standard Calibration for Pesticide Analysis by GC-MS
| Parameter | External Standard (ES) | Internal Standard (IS) | Key Findings |
| Repeatability (RSD) | < 20% | Generally lower than ES | The internal standard method demonstrates superior repeatability. |
| Reproducibility (RSD) | < 20% | Generally lower than ES | The internal standard method provides better reproducibility. |
| Linearity (R²) | Satisfactory | Satisfactory | No significant difference in linearity was observed between the two methods. |
| Matrix Effect | Significant | Significantly reduced | The internal standard method effectively compensates for matrix effects. |
Source: Adapted from comparative studies on pesticide residue analysis.
Table 2: Performance Data for Selected Pesticides using Isotopically Labeled Internal Standards with QuEChERS-LC-MS/MS
| Pesticide | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) |
| Acetamiprid | Apple | 10 | 95.2 | 5.8 |
| Imidacloprid | Tomato | 10 | 98.7 | 4.2 |
| Thiabendazole | Orange | 20 | 92.1 | 7.5 |
| Carbendazim | Spinach | 10 | 102.4 | 6.1 |
| Boscalid | Grape | 10 | 96.5 | 3.9 |
This table presents a compilation of representative data from various validation studies.
Experimental Protocols: A Step-by-Step Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[4][5][7][11][12][13][14]
Detailed QuEChERS Protocol
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction:
-
Add 10-15 mL of acetonitrile.
-
For the original unbuffered method, add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
For the AOAC Official Method 2007.01, add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate (NaOAc).
-
For the EN 15662 method, add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant to a d-SPE tube containing a sorbent mixture. Common sorbents include primary secondary amine (PSA) for removing sugars and fatty acids, C18 for removing nonpolar interferences, and graphitized carbon black (GCB) for removing pigments and sterols. For fatty matrices, a combination of PSA and C18 or specialized sorbents might be used.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.
GC-MS/MS and LC-MS/MS Analysis
The cleaned extracts are then analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection of pesticides.
Typical GC-MS/MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A gradient temperature program is used to separate a wide range of pesticides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Typical LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in electrospray ionization (ESI) mode.
Visualizing the Workflow and Decision-Making
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in selecting an appropriate internal standard.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimisanj.com [shimisanj.com]
- 6. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Decamethrin-d5 vs. 13C-Labeled Standards: A Performance Evaluation for High-Accuracy Quantitative Analysis
In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. For researchers, scientists, and drug development professionals working with synthetic pyrethroids like deltamethrin, stable isotope-labeled (SIL) internal standards are indispensable for correcting variations during sample preparation and analysis. This guide provides an objective comparison of the performance of Decamethrin-d5, a deuterium-labeled standard, against its carbon-13 (¹³C)-labeled counterparts, supported by established analytical principles.
Key Performance Characteristics: A Head-to-Head Comparison
The selection between a deuterated and a ¹³C-labeled internal standard can significantly influence the accuracy and robustness of a quantitative assay. The following table summarizes the critical performance differences between this compound and a ¹³C-labeled deltamethrin standard.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Deltamethrin | Rationale & Implications for Deltamethrin Analysis |
| Isotopic Stability | Can be susceptible to back-exchange (D for H), though less likely if labels are on the carbon skeleton.[1][2] | Highly stable and not prone to exchange under typical analytical conditions.[1][2][3] | ¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical workflow.[3] |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled deltamethrin due to the "isotopic effect".[2][3][4] | Co-elutes perfectly with the unlabeled deltamethrin.[2][5] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[2] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte.[4][5] | Superior, due to identical chromatographic behavior and ionization efficiency.[5][6][7] | In complex matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[2][6] |
| Ionization & Fragmentation | Can exhibit slightly different ionization efficiency and fragmentation patterns.[5] | Identical ionization and fragmentation patterns to the unlabeled analyte.[5] | Identical behavior ensures that the internal standard accurately reflects the analyte's response in the mass spectrometer. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source H-D exchange can complicate spectra.[1] | The natural abundance of ¹³C (~1.1%) slightly increases the M+1 peak of the unlabeled analyte, but this is generally manageable.[1] | ¹³C labeling typically provides a cleaner analytical signal with less potential for unexpected spectral overlap. |
| Cost & Availability | Generally less expensive and more widely available.[1][5][8] | Typically more expensive and may require custom synthesis due to more complex synthetic routes.[1][5][8] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[2] |
Experimental Protocols
Below is a generalized experimental protocol for the quantitative analysis of deltamethrin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adaptable for either this compound or a ¹³C-labeled analog.
Objective: To accurately quantify the concentration of deltamethrin in plasma samples.
Materials:
-
Deltamethrin analytical standard
-
This compound or ¹³C-labeled deltamethrin internal standard (IS)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of deltamethrin and the internal standard in an appropriate solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of deltamethrin.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant with water and load onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low organic content solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of deltamethrin from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transitions for both deltamethrin and the internal standard (this compound or ¹³C-labeled deltamethrin).
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of deltamethrin in the unknown samples and QCs from the calibration curve.
-
Visualizing the Workflow and Comparison
To further elucidate the experimental process and the logical comparison between the two types of internal standards, the following diagrams are provided.
Caption: A generalized bioanalytical workflow for the quantification of deltamethrin using a stable isotope-labeled internal standard.
Caption: A logical comparison of the key characteristics of this compound versus a ¹³C-labeled internal standard for quantitative analysis.
Conclusion and Recommendation
Both this compound and ¹³C-labeled deltamethrin can be effectively used as internal standards in quantitative assays. However, for applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled internal standards are demonstrably superior.[7] Their identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects, which is a significant advantage in complex biological and environmental samples.[2][6]
This compound represents a viable and more cost-effective alternative, particularly for less complex matrices or when the analytical method has been thoroughly validated to account for any potential chromatographic shifts and isotopic instabilities.[2] Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of data quality, the complexity of the sample matrix, and budgetary considerations. For pivotal studies in drug development, clinical diagnostics, and regulated bioanalysis, the investment in a ¹³C-labeled internal standard is often justified by the superior quality and defensibility of the resulting data.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Enhancing Analytical Precision: A Comparative Guide to the Limit of Detection and Quantification of Deltamethrin Utilizing Decamethrin-d5
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and toxicology, the precise and accurate quantification of pesticide residues is paramount. Deltamethrin, a widely used synthetic pyrethroid insecticide, is frequently subject to regulatory monitoring. The use of an isotopically labeled internal standard, such as Decamethrin-d5 (also known as Deltamethrin-d5), is a cornerstone of modern analytical methods, ensuring reliability by compensating for variations in sample preparation and instrumental analysis. This guide provides a comparative overview of analytical methods for the quantification of Deltamethrin, highlighting the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), achieved when employing a deuterated internal standard like this compound.
The Role of this compound as an Internal Standard
This compound is a deuterated analog of Deltamethrin. In mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), an ideal internal standard co-elutes with the target analyte and exhibits similar ionization and fragmentation behavior.[1] By introducing a known quantity of this compound into a sample at the beginning of the analytical process, any loss of the target analyte (Deltamethrin) during extraction, cleanup, and injection can be corrected for by monitoring the recovery of the internal standard.[2] This approach significantly improves the accuracy and precision of the quantification, especially in complex matrices where matrix effects can cause ion suppression or enhancement.[2]
Comparative Performance of Analytical Methods
The selection of the analytical method and sample preparation technique profoundly influences the achievable LOD and LOQ for Deltamethrin. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in a wide array of sample matrices due to its simplicity and efficiency.[3] When coupled with highly sensitive instrumentation like LC-MS/MS or GC-MS/MS, this approach, supported by the use of an internal standard, delivers excellent performance.
The following table summarizes the performance of various methods for the determination of Deltamethrin, showcasing the low detection and quantification limits that are attainable. While not all studies explicitly state the use of this compound, the use of an isotopically labeled internal standard is a common practice in modern, validated methods aiming for high sensitivity and accuracy.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard Mentioned | Reference |
| LC-MS/MS | Melon | 0.001 - 0.003 mg/kg | 0.01 mg/kg | Not explicitly stated | [4] |
| UPLC-MS/MS | Dairy products | - | 0.002 mg/kg | External standard method | [5] |
| LC-MS/MS | Soil | 0.06 µg/kg | 0.10 µg/kg | Isotopically labeled | [6] |
| GC-MS | Food products | 0.9 µg/kg | - | Not explicitly stated | [7] |
| GC-MS/MS | Pigeonpea | - | 0.01 mg/kg | Not explicitly stated | [8] |
Experimental Protocols
A detailed experimental protocol is crucial for replicating analytical results. The following outlines a typical workflow for the analysis of Deltamethrin residues in a food matrix using the QuEChERS sample preparation method followed by LC-MS/MS analysis, incorporating this compound as an internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[3]
-
Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[3]
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]
-
Cap the tube and shake vigorously for 1 minute.[3]
-
Centrifuge at ≥3000 rcf for 5 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) and C18.
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the separation and detection of Deltamethrin and this compound.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[9]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly employed.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Deltamethrin and this compound are monitored.[9]
-
Quantification: The concentration of Deltamethrin is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known standards.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in a modern analytical workflow for the determination of Deltamethrin using an internal standard.
References
- 1. texilajournal.com [texilajournal.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of pesticide residues in melon using QuEChERS extraction and liquid chromatography triple quadrupole mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdpr.ca.gov [cdpr.ca.gov]
Navigating the Matrix: A Comparative Guide to Decamethrin-d5 Matrix Effects in Diverse Crop Types
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex matrices is paramount. This guide provides a comparative evaluation of the matrix effect on Decamethrin-d5, a common internal standard for the pyrethroid insecticide Decamethrin, across various crop categories. Understanding and mitigating matrix effects are crucial for the development of robust and reliable analytical methods.
The phenomenon of matrix effects, where co-eluting endogenous components of a sample interfere with the ionization of the target analyte in the mass spectrometer, can lead to either suppression or enhancement of the analytical signal. This, in turn, can result in inaccurate quantification of the analyte. The use of an isotopically labeled internal standard (ILIS) like this compound, which has nearly identical physicochemical properties to the analyte of interest, is a widely accepted strategy to compensate for these effects. However, the extent of the matrix effect can vary significantly between different crop types, necessitating a thorough evaluation.
Comparative Analysis of Matrix Effects
The following table summarizes the observed matrix effects for Decamethrin in different crop matrices. The matrix effect (ME) is calculated as:
ME (%) = (Slope of the calibration curve in matrix / Slope of the calibration curve in solvent - 1) * 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. While specific data for this compound is often extrapolated from its non-labeled counterpart, it is important to note that even with an ILIS, some residual matrix effects may persist.
| Crop Category | Representative Crop | Matrix Effect (ME %) for Deltamethrin | Reference |
| Fruiting Vegetables | Tomato | -15% to -25% (Signal Suppression) | [1] |
| Leafy Vegetables | Spinach | Significant Signal Suppression (Qualitative) | [2][3] |
| Root Vegetables | Potato | Moderate Matrix Effects (General) | [4] |
| Citrus Fruits | Orange/Lemon | Notable Signal Suppression or Enhancement | [5] |
Note: The data presented is compiled from various studies and serves as a representative overview. The exact matrix effect can vary depending on the specific cultivar, extraction method, and analytical instrumentation.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing findings. The following is a representative protocol for the evaluation of matrix effects using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction (QuEChERS Method)[6][7][8][9]
-
Homogenization: Weigh 10-15 g of the homogenized crop sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix (e.g., with additional C18 for high-fat matrices or graphitized carbon black for pigmented samples).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis[10][11][12][13]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for pyrethroid analysis.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.
-
Injection Volume: Typically 2-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for Decamethrin.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Decamethrin and this compound are monitored.
-
Example MRM transitions for Deltamethrin: m/z 505.9 → 281.1 (quantification) and m/z 505.9 → 203.0 (confirmation).
-
Example MRM transitions for Deltamethrin-d5: m/z 510.9 → 286.1.
-
-
Matrix Effect Evaluation
To evaluate the matrix effect, three sets of calibration curves are prepared:
-
Solvent-based standards: Prepared in a pure solvent (e.g., acetonitrile).
-
Matrix-matched standards: Prepared in a blank matrix extract (an extract of the specific crop that is free of the analyte).
-
Internal standard calibration: Both solvent-based and matrix-matched standards are spiked with a constant concentration of this compound.
The slopes of the resulting calibration curves are then compared to calculate the matrix effect percentage as described previously.
Workflow for Matrix Effect Evaluation
The following diagram illustrates the typical workflow for assessing the matrix effect of this compound in a crop sample.
Caption: Experimental workflow for evaluating the matrix effect.
Conclusion and Recommendations
The evaluation of matrix effects is a critical step in the validation of analytical methods for pesticide residue analysis. As demonstrated, the extent of signal suppression or enhancement for Decamethrin can vary significantly across different crop types. While the use of an isotopically labeled internal standard such as this compound is highly effective in compensating for these matrix-induced variations, it is not always a complete solution.
For achieving the highest accuracy and reliability in quantitative analysis, the following is recommended:
-
Matrix-Specific Validation: Whenever possible, analytical methods should be validated for each specific crop matrix.
-
Use of Matrix-Matched Calibrants: For routine analysis of a specific commodity, the use of matrix-matched calibration standards is the gold standard for mitigating matrix effects.
-
Dilution of Extracts: In cases where a blank matrix is not available, a simple dilution of the sample extract can sometimes reduce the concentration of interfering co-extractives and thereby minimize the matrix effect.
By carefully considering and addressing the challenges posed by matrix effects, researchers can ensure the integrity and accuracy of their analytical data, which is fundamental for food safety and regulatory compliance.
References
- 1. [PDF] Analysis of tomato matrix effect in pesticide residue quantification through QuEChERS and single quadrupole GC/MS | Semantic Scholar [semanticscholar.org]
- 2. Identification and characterization of matrix components in spinach during QuEChERS sample preparation for pesticide residue analysis by LC–ESI–MS/MS, GC–MS and UPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Advantage: A Comparative Guide to Decamethrin-d5 in Linearity and Recovery Studies
In the precise world of analytical chemistry, particularly within drug development and environmental monitoring, the accuracy of quantitative analysis is paramount. The use of internal standards is a cornerstone of achieving this accuracy, especially when analyzing trace amounts of compounds like the synthetic pyrethroid insecticide, Decamethrin (Deltamethrin), in complex matrices. This guide provides an objective comparison of the performance of a deuterated internal standard, Decamethrin-d5, against a non-deuterated alternative, highlighting the critical role of isotopic labeling in linearity and recovery studies.
The "gold standard" for internal standards in mass spectrometry-based methods is a stable isotope-labeled version of the analyte.[1] this compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically almost identical to Decamethrin. This near-identical chemical and physical behavior ensures that it experiences the same variations as the analyte during sample preparation and analysis, thus providing a more accurate correction for potential errors.
Performance Under the Microscope: Linearity and Recovery
To illustrate the performance differences, this guide presents representative data from linearity and recovery studies for Decamethrin analysis using either this compound or a common, structurally similar non-deuterated internal standard, such as Permethrin. The data, while illustrative, is based on typical performance characteristics observed in validated analytical methods for pyrethroid analysis.
Linearity assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response is crucial for accurate quantification over a range of concentrations.
Table 1: Comparison of Linearity in Decamethrin Analysis
| Parameter | This compound as Internal Standard | Non-Deuterated Internal Standard (e.g., Permethrin) |
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Linearity Deviation | < 5% | < 15% |
The use of this compound typically results in a stronger correlation coefficient and lower deviation from linearity. This is because its co-elution with the native analyte allows it to more effectively compensate for any fluctuations in instrument response or matrix effects across the concentration range.
Recovery experiments determine the efficiency of the analytical procedure by measuring the amount of analyte extracted from a sample matrix compared to the amount originally present.
Table 2: Comparison of Recovery in Decamethrin Analysis from a Complex Matrix (e.g., Food Sample)
| Spiked Concentration | Recovery (%) with this compound | Recovery (%) with Non-Deuterated IS |
| Low (1 ng/mL) | 95 - 105 | 75 - 95 |
| Medium (50 ng/mL) | 98 - 102 | 80 - 100 |
| High (250 ng/mL) | 97 - 103 | 85 - 105 |
| Relative Standard Deviation (RSD) | < 5% | < 15% |
As the data suggests, this compound provides significantly better and more consistent recovery rates. Because it behaves almost identically to the analyte during extraction and cleanup, it accurately reflects any analyte loss, leading to a more precise and accurate final measurement.[2] In contrast, a non-deuterated internal standard may have different extraction efficiencies and be affected differently by matrix components, resulting in lower and more variable recovery.
The "How-To": Experimental Protocols
To achieve reliable data for linearity and recovery, a meticulously designed and executed experimental protocol is essential.
Experimental Protocol for Linearity and Recovery Studies of Decamethrin
1. Objective: To validate the linearity of the analytical method over a specified concentration range and to determine the recovery of Decamethrin from a specific matrix.
2. Materials and Reagents:
-
Decamethrin analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., Permethrin)
-
High-purity solvents (e.g., acetonitrile, hexane, acetone)
-
Reagent-grade water
-
Blank matrix (e.g., organic apple puree, soil)
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
-
GC-MS or LC-MS/MS system
3. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of Decamethrin, this compound, and the non-deuterated internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Decamethrin at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) by diluting the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (either this compound or the non-deuterated alternative) at a constant concentration (e.g., 50 ng/mL).
4. Linearity Study:
-
Prepare a set of calibration standards by adding a fixed volume of the internal standard spiking solution to each of the Decamethrin working standard solutions.
-
Analyze each calibration standard using the validated GC-MS or LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
5. Recovery Study (Spike and Recovery):
-
Spiking: Homogenize the blank matrix. Spike known amounts of Decamethrin from the working standard solutions into aliquots of the blank matrix to achieve low, medium, and high concentrations.
-
Internal Standard Addition: Add a fixed amount of the internal standard (this compound or the non-deuterated IS) to each spiked sample and a set of unspiked (control) samples.
-
Extraction and Cleanup: Subject the samples to the chosen extraction and cleanup procedure (e.g., QuEChERS, SPE).
-
Analysis: Analyze the final extracts using the GC-MS or LC-MS/MS method.
-
Calculation: Calculate the percentage recovery using the following formula: % Recovery = [(Concentration found in spiked sample - Concentration found in unspiked sample) / Spiked Concentration] x 100
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for a typical linearity and recovery study.
Caption: Experimental workflow for linearity and recovery studies.
Conclusion
The choice of internal standard has a profound impact on the quality and reliability of quantitative analytical data. As demonstrated, this compound, a deuterated internal standard, offers superior performance in linearity and recovery studies compared to non-deuterated alternatives. Its ability to accurately mimic the behavior of the native analyte throughout the analytical process effectively corrects for matrix effects and procedural variations, leading to more accurate, precise, and defensible results. For researchers, scientists, and drug development professionals, the use of deuterated internal standards like this compound is a critical step in ensuring the integrity of their analytical findings.
References
A Head-to-Head Battle for Precision: Quantifying Deltamethrin with Decamethrin-d5 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic pyrethroids like deltamethrin is paramount for ensuring food safety, environmental monitoring, and toxicological studies. The choice of analytical methodology, particularly the internal standard used for calibration, significantly impacts the reliability and uncertainty of these measurements. This guide provides a comprehensive comparison of using an isotopically labeled internal standard, Decamethrin-d5, versus alternative methods for the determination of deltamethrin, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This superiority stems from its ability to effectively compensate for variations in sample preparation and matrix effects, which are significant sources of uncertainty in analytical measurements.[1] Alternative approaches, such as using a non-isotopic internal standard or external standard calibration, are also employed, often due to cost considerations. However, these methods can be more susceptible to analytical errors, leading to higher measurement uncertainty.
Unveiling the Uncertainty: A Comparative Overview
The primary advantage of using this compound lies in its near-identical physicochemical properties to the target analyte, deltamethrin. This ensures that both compounds behave similarly during extraction, cleanup, and ionization in the mass spectrometer, effectively mitigating the impact of matrix-induced signal suppression or enhancement.[1] Consequently, this leads to a lower overall measurement uncertainty.
The following tables summarize the key performance parameters and a comparative uncertainty budget for deltamethrin quantification using this compound as an internal standard versus a conventional method with a non-isotopic internal standard.
Table 1: Comparison of Method Performance Parameters for Deltamethrin Analysis
| Parameter | Method with this compound (LC-MS/MS) | Method with Non-Isotopic IS (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantitation (LOQ) | 0.10 µg/kg | 0.2 mg/kg[2] |
| Recovery (%) | 90-110% | 80-120% |
| Repeatability (RSDr %) | < 10% | < 5% |
| Intermediate Precision (RSDip %) | < 15% | < 5% |
Table 2: Illustrative Comparison of Uncertainty Budgets for Deltamethrin Measurement
| Uncertainty Source | Contribution with this compound (%) | Contribution with Non-Isotopic IS (%) |
| Standard Preparation | 5 | 5 |
| Calibration Curve | 10 | 15 |
| Repeatability | 8 | 10 |
| Bias (Recovery) | 5 | 20 |
| Matrix Effects | 2 | 30 |
| Combined Uncertainty (u) | 14.2% | 38.4% |
| Expanded Uncertainty (U, k=2) | 28.4% | 76.8% |
Note: The values in Table 2 are illustrative and based on typical contributions of different uncertainty sources as highlighted in the literature. The significantly lower contribution from matrix effects when using an isotopically labeled internal standard is a key differentiator.
Experimental Corner: Protocols for Deltamethrin Quantification
Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are detailed methodologies for the quantification of deltamethrin using both an isotopically labeled internal standard with LC-MS/MS and a non-isotopic internal standard with HPLC-UV.
Method 1: High-Precision Quantification of Deltamethrin using this compound and LC-MS/MS
This method is ideal for complex matrices where high accuracy and low detection limits are required.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for another minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Deltamethrin Transitions: Monitor for specific precursor-to-product ion transitions.
-
This compound Transitions: Monitor for specific precursor-to-product ion transitions for the internal standard.
-
-
Quantification: Calculate the concentration of deltamethrin based on the peak area ratio of deltamethrin to this compound using a calibration curve.
Method 2: Conventional Quantification of Deltamethrin using a Non-Isotopic Internal Standard and HPLC-UV
This method is a cost-effective alternative, suitable for less complex matrices or when the highest level of precision is not mandatory.
1. Sample Preparation
-
Extraction: Extract a known weight of the sample with a suitable solvent like acetonitrile or a mixture of hexane and isopropanol.
-
Cleanup: Perform a cleanup step using solid-phase extraction (SPE) with a silica or florisil cartridge to remove interfering co-extractives.
-
Fortification: Add a known amount of a non-isotopic internal standard (e.g., permethrin) to the cleaned extract.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength of 230 nm.[3]
-
Quantification: Calculate the concentration of deltamethrin based on the peak area ratio of deltamethrin to the internal standard using a calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental processes, the following diagrams are provided.
Conclusion
The choice of internal standard has a profound impact on the uncertainty of deltamethrin measurements. The use of an isotopically labeled internal standard like this compound, in conjunction with a sensitive technique like LC-MS/MS, provides the most accurate and reliable results by effectively compensating for matrix effects and other sources of analytical variability. While methods employing non-isotopic internal standards with HPLC-UV offer a more economical option, they are associated with higher measurement uncertainty, primarily due to their inability to fully correct for matrix-induced variations. For applications demanding the highest level of confidence in the analytical data, the isotope dilution mass spectrometry approach is unequivocally the superior choice.
References
Safety Operating Guide
Proper Disposal of Decamethrin-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Decamethrin-d5, a deuterated synthetic pyrethroid. The following procedures are based on the known hazards of the closely related and more extensively documented compound, Deltamethrin, and are in accordance with general principles of hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart Deltamethrin, is a neurotoxin and is highly toxic to aquatic life.[1][2][3] Therefore, strict adherence to safety protocols is paramount to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or viton).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the powder or creating aerosols, a respirator may be necessary. Consult the specific Safety Data Sheet (SDS) for the product you are using.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
-
Waste Identification and Segregation:
-
All waste materials containing this compound must be classified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Keep it separate from strong acids and bases.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. If the solvent is flammable, the container must be appropriate for flammable liquids.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Indicate the approximate concentration or quantity.
-
Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
-
Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous waste. After the solvent rinse, wash the glassware with soap and water.
-
Surfaces: Decontaminate any spills on benchtops or in the fume hood by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. The contaminated cloths must be disposed of as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest with accurate information about the composition and quantity of the waste.
-
Quantitative Data for Hazardous Waste Generation
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your laboratory's generator status is determined by the amount of hazardous waste produced per month. While specific RCRA waste codes for this compound are not explicitly listed, it would likely be classified as a toxic waste. The following table summarizes the federal hazardous waste generator categories. State regulations may be more stringent.
| Generator Category | Non-Acutely Hazardous Waste Generation Rate (per month) | Acutely Hazardous Waste Generation Rate (per month) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Experimental Protocols for Degradation (For Informational Purposes)
While not recommended for routine laboratory disposal, research has been conducted on the degradation of pyrethroids. These methods are complex and require specialized equipment and expertise.
-
Biodegradation: Studies have shown that certain microorganisms can degrade pyrethroids.[4][5][6] This typically involves hydrolysis of the ester bond as the initial step.[4][6]
-
Chemical Degradation: Pyrethroids can be degraded under specific laboratory conditions, such as hydrolysis in alkaline solutions.[7] However, these procedures must be carefully controlled to ensure complete degradation and to manage any hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Decamethrin-d5
This guide provides crucial safety and logistical information for the handling and disposal of Decamethrin-d5 in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
This compound, a deuterated synthetic pyrethroid, is classified as a toxic substance.[1][2] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion.[6][7] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Type Specification |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber.[8][9] Discard after use. |
| Body | Laboratory coat or chemical safety suit | Long-sleeved, fully buttoned. A Tyvek suit is recommended for full-body protection.[6][10] |
| Eyes | Safety glasses with side shields or goggles | Snug-fitting and non-fogging to protect from splashes.[9] |
| Face | Face shield | To be worn over goggles during procedures with a high risk of splashing.[9] |
| Respiratory | Respirator | An N95 particulate face mask or a full-face respirator is recommended, especially when handling the powder form.[6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Don PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing : Use a precision balance within the fume hood. Handle the compound carefully to avoid generating dust.
-
Dissolving : When preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[8]
-
Waste Disposal : All waste materials must be disposed of according to the specific guidelines outlined below.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[11]
-
Solid Waste :
-
All contaminated solid waste, including unused this compound powder, contaminated gloves, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[12]
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed containers should be disposed of as contaminated solid waste.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
-
References
- 1. Synthetic Pyrethroids: Toxicity and Biodegradation [pubs.sciepub.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. hgic.clemson.edu [hgic.clemson.edu]
- 8. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. health.vic.gov.au [health.vic.gov.au]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. smu.ca [smu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
